Prasugrel metabolite-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14D4FNO2S |
|---|---|
Molecular Weight |
335.44 |
Appearance |
Purity:98.7% HPLC; >98% atom DBrown solid |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Prasugrel Metabolite-d4 in Modern Drug Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical function of Prasugrel (B1678051) metabolite-d4 in the landscape of pharmaceutical research and development. As the deuterated analog of Prasugrel's active metabolite, R-138727, this stable isotope-labeled compound is indispensable for the accurate quantification of the active drug form in biological systems. Its primary application lies as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Prasugrel metabolite-d4 is fundamental to the robust assessment of pharmacokinetics, bioequivalence, and metabolism of Prasugrel, a potent antiplatelet agent.
Core Function: A High-Fidelity Internal Standard
Prasugrel is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect. The active entity, a thiol-containing metabolite known as R-138727, is responsible for the irreversible inhibition of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] Given that the concentration of this active metabolite in plasma directly correlates with its antiplatelet activity, its precise measurement is paramount in clinical and preclinical studies.
This compound serves as the ideal internal standard for this purpose. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples undergoing analysis. It co-purifies with the analyte through sample preparation and is detected alongside it during analysis. By comparing the instrument's response of the analyte to that of the internal standard, variations in sample extraction, handling, and instrument performance can be normalized.
The key advantage of using a stable isotope-labeled internal standard like this compound is that its chemical and physical behavior is nearly identical to the non-labeled active metabolite. However, due to the presence of deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[3] This co-elution and distinct detection minimize analytical variability and enhance the accuracy, precision, and robustness of the quantification method.[3]
Prasugrel Metabolism and the Analyte of Interest
The metabolic activation of Prasugrel is a two-step process. Initially, the ester group of Prasugrel is rapidly hydrolyzed by carboxylesterases, primarily in the intestine, to form an inactive thiolactone intermediate.[4][5] Subsequently, this intermediate undergoes oxidation by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) in the liver to generate the active metabolite, R-138727.[4]
References
- 1. uspnf.com [uspnf.com]
- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. au.edu.sy [au.edu.sy]
- 5. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Prasugrel Metabolite-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to the deuterated metabolites of Prasugrel (B1678051). The use of stable isotope-labeled compounds, such as Prasugrel metabolite-d4, is critical in pharmacokinetic and metabolic studies, serving as ideal internal standards for quantitative analysis by mass spectrometry.[1][2]
Chemical Identity and Properties
Prasugrel is a prodrug that is rapidly metabolized into several compounds.[3] The key metabolites for analytical and pharmacological purposes are the thiolactone intermediate (R-95913) and the pharmacologically active metabolite (R-138727).[3][4] Their deuterated (d4) analogues are essential tools in drug metabolism and pharmacokinetic (DMPK) studies.
The chemical properties of the most common deuterated Prasugrel metabolites are summarized below.
Table 1: Chemical Properties of this compound (Active Metabolite)
| Property | Value | Reference(s) |
| Metabolite Name | Prasugrel-d4 Metabolite R-138727; Prasugrel metabolite M3 D4 | [][6] |
| CAS Number | 1217222-86-0 | [6] |
| Molecular Formula | C₁₈H₁₆D₄FNO₃S | [6] |
| Molecular Weight | 353.45 g/mol | [6] |
| Synonym(s) | (E)-2-(1-(2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid | [] |
| Primary Use | Internal standard for quantitative bioanalysis. | [1][6] |
Table 2: Chemical Properties of this compound (Thiolactone Intermediate)
| Property | Value | Reference(s) |
| Metabolite Name | Prasugrel Thiolactone-d4; Prasugrel Metabolite R-95913-d4 | [7] |
| Molecular Formula | C₁₈H₁₄D₄FNO₂S | [7] |
| Molecular Weight | 335.43 g/mol | - |
| Synonym(s) | 5-(2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | - |
| Primary Use | Reference standard for metabolism studies. | [7] |
Metabolic Pathway of Prasugrel
Prasugrel's bioactivation is an efficient two-step process. This pathway highlights the conversion from the parent drug to its active form, which is the basis for its antiplatelet activity.
-
Step 1: Hydrolysis Following oral administration, Prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to form an inactive thiolactone intermediate, R-95913.[3] The parent drug is typically not detected in plasma.[3]
-
Step 2: Oxidation The thiolactone intermediate undergoes a single-step oxidation by cytochrome P450 enzymes in the liver (mainly CYP3A4 and CYP2B6) to generate the active metabolite, R-138727.[3][4] This active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[4]
The diagram below illustrates this metabolic activation sequence.
Caption: Metabolic pathway of Prasugrel to its active metabolite.
Experimental Protocols
The quantification of Prasugrel's active metabolite (R-138727) in biological matrices requires a robust and sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Prasugrel-d4 metabolite (R-138727-d4) is the preferred internal standard for these assays.
LC-MS/MS Method for Quantification in Human Plasma
This protocol is a representative method based on published literature for the analysis of the active metabolite R-138727.[8][9]
Objective: To accurately quantify the concentration of Prasugrel active metabolite (R-138727) in human plasma using Prasugrel-d4 metabolite (R-138727-d4) as an internal standard.
1. Sample Preparation: Stabilization and Extraction
The thiol group in the active metabolite is unstable and prone to oxidation, making immediate derivatization essential for accurate quantification.[8][9][10]
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant.
-
Derivatization: Immediately after collection, stabilize the active metabolite by adding a solution of a derivatizing agent, such as N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone, to the blood sample.[8][9] This agent covalently binds to the thiol group, forming a stable derivative.
-
Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.
-
Internal Standard Spiking: Add a known concentration of the internal standard (Prasugrel-d4 metabolite R-138727, also derivatized) to the plasma samples, calibrators, and quality control samples.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from plasma proteins and other matrix components.[11]
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., Hypurity C18, 50 mm × 4.6 mm, 5 µm) is commonly used.[9][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0).[9][12]
-
Elution: Isocratic or gradient elution can be used to achieve separation from endogenous plasma components.
-
Flow Rate: A flow rate of approximately 0.5-1.0 mL/min is standard.[13]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[13]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.[8][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the derivatized analyte and the deuterated internal standard. This ensures high specificity and reduces background noise.
-
Analyte (R-138727 derivative): A specific m/z transition would be monitored (e.g., for an NEM derivative).
-
Internal Standard (R-138727-d4 derivative): The precursor ion will be +4 mass units higher than the analyte, while the product ion may be the same or different depending on where the deuterium (B1214612) atoms are located.
-
-
Data Analysis: The concentration of the active metabolite in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
The workflow for this analytical process is visualized below.
Caption: General workflow for sample analysis via LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R-106583-d3 (Prasugrel Metabolite) (1795133-28-6) for sale [vulcanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prasugrel-d4 Metabolite R-138727 - CAS - 1217222-86-0 | Axios Research [axios-research.com]
- 7. Prasugrel Active Metabolite R138727 Stabilized-D4 (as HCl) - Acanthus Research [acanthusresearch.com]
- 8. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Metabolic Journey of Prasugrel: A Technical Guide to its Bioactivation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the activation of the antiplatelet prodrug, prasugrel (B1678051). The following sections detail the enzymatic processes, quantitative kinetics, and experimental methodologies crucial for understanding the pharmacokinetics and pharmacodynamics of this important therapeutic agent.
Introduction to Prasugrel Metabolism
Prasugrel, a third-generation thienopyridine, is a prodrug that requires a two-step metabolic activation process to exert its therapeutic effect of inhibiting the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] This bioactivation is a rapid and efficient process, leading to a more consistent antiplatelet effect compared to its predecessor, clopidogrel (B1663587).[2] The metabolic pathway involves an initial hydrolysis reaction followed by a cytochrome P450 (CYP)-mediated oxidation.
The Two-Step Bioactivation Pathway
The conversion of prasugrel to its active metabolite, R-138727, is a sequential process involving two key metabolic steps.
Step 1: Hydrolysis to an Intermediate Thiolactone (R-95913)
Upon oral administration, prasugrel is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the intestine.[3] The initial step is the hydrolysis of the ester moiety of prasugrel, leading to the formation of an inactive, intermediate thiolactone metabolite known as R-95913.[1][4] This reaction is catalyzed by human carboxylesterase 2 (hCE2), which is highly expressed in the intestine, and to a lesser extent by human carboxylesterase 1 (hCE1).[4][5] More recent studies have also identified arylacetamide deacetylase (AADAC) as a significant contributor to this initial hydrolysis step in the human intestine.[6][7]
Step 2: CYP450-Mediated Oxidation to the Active Metabolite (R-138727)
The intermediate thiolactone, R-95913, is then further metabolized in the liver to the active metabolite, R-138727.[1][8] This conversion is an oxidative process mediated by the cytochrome P450 enzyme system.[8] The primary enzymes responsible for this step are CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[1][9] The active metabolite, R-138727, is a thiol-containing compound that irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation.[9]
Quantitative Data on Metabolic Enzymes
The efficiency of prasugrel's bioactivation is reflected in the kinetic parameters of the enzymes involved. The following tables summarize the available quantitative data for the key enzymes in the metabolic pathway.
Table 1: Kinetic Parameters for the Hydrolysis of Prasugrel to R-95913
| Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) | Reference |
| Human Carboxylesterase 1 (hCE1) | 9.25 | 0.725 | - | [5] |
| Human Carboxylesterase 2 (hCE2) | 11.1 (Ks) | 19.0 | 6.6 ± 0.3 | [5][6] |
| Human Arylacetamide Deacetylase (AADAC) | - | - | 50.0 ± 1.2 | [6] |
Note: hCE2 exhibits Hill kinetics at low substrate concentrations.
Table 2: Kinetic Parameters for the Formation of R-138727 from R-95913
| Enzyme | Apparent Km (μM) | Reference |
| Human Liver Microsomes | 21-30 | [10][11] |
Inactivation and Elimination
The active metabolite R-138727 is eventually inactivated through S-methylation or by forming a cysteine conjugate, leading to the formation of inactive metabolites.[12] These inactive metabolites are then primarily excreted in the urine (approximately 68%) and feces (approximately 27%).[12] The elimination half-life of the active metabolite is approximately 7.4 hours.[12][13]
Experimental Protocols
5.1. In Vitro Metabolism of Prasugrel using Human Liver Microsomes
This protocol provides a general framework for studying the CYP450-mediated conversion of the intermediate metabolite R-95913 to the active metabolite R-138727.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
R-95913 (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a reaction mixture containing HLMs and R-95913 in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the formation of R-138727 using a validated LC-MS/MS method.
-
5.2. Quantification of Prasugrel Metabolites in Human Plasma by LC-MS/MS
This protocol outlines the key steps for the sensitive and specific quantification of prasugrel's active and inactive metabolites in human plasma samples.
-
Sample Preparation:
-
Due to the instability of the thiol group in the active metabolite (R-138727), immediate derivatization after blood collection is crucial. This is typically achieved by adding a stabilizing agent like 2-bromo-3'-methoxyacetophenone to the blood collection tubes.[1][14]
-
Plasma is separated by centrifugation.
-
Metabolites are extracted from the plasma using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]
-
-
Chromatographic Separation:
-
An aliquot of the extracted and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).[15]
-
-
Mass Spectrometric Detection:
-
The column effluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.[1][2]
-
Visualizing the Metabolic Pathway and Experimental Workflow
Diagram 1: Metabolic Pathway of Prasugrel
References
- 1. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylacetamide Deacetylase is Responsible for Activation of Prasugrel in Human and Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of formation of thiolactones and active metabolites of prasugrel and clopidogrel in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 15. discovery.researcher.life [discovery.researcher.life]
The Use of Prasugrel-d4 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Prasugrel-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Prasugrel's active and inactive metabolites. This document details the underlying pharmacology, experimental protocols, and data interpretation essential for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
Introduction to Prasugrel and the Need for a Stable Isotope-Labeled Internal Standard
Prasugrel is a third-generation thienopyridine antiplatelet agent, administered as a prodrug. It undergoes rapid and extensive metabolism to form its pharmacologically active metabolite, R-138727, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. Given its potent antiplatelet effects, Prasugrel is a cornerstone therapy for patients with acute coronary syndromes undergoing percutaneous coronary intervention.
Accurate quantification of Prasugrel's metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence trials, and therapeutic drug monitoring. The inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard. A stable isotope-labeled internal standard, such as Prasugrel-d4, is the gold standard for quantitative mass spectrometry-based bioanalysis. Prasugrel-d4, being chemically identical to the analyte, co-elutes during chromatography and experiences similar ionization and fragmentation, thus effectively compensating for matrix effects and variations in extraction recovery and instrument response. This ensures the highest degree of accuracy and precision in the analytical results.
Prasugrel Metabolism and Signaling Pathway
Prasugrel's bioactivation is a multi-step process. Following oral administration, the parent drug is rapidly hydrolyzed by intestinal carboxylesterase 2 (hCE2) to an inactive thiolactone intermediate, R-95913. This intermediate is then oxidized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, in the liver to form the active metabolite, R-138727. The active metabolite contains a reactive thiol group that forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor, leading to irreversible inhibition of platelet function.
dot
Bioanalytical Method Using Prasugrel-d4 as an Internal Standard
The quantification of Prasugrel's active metabolite, R-138727, in human plasma presents an analytical challenge due to the instability of its thiol group. To overcome this, a derivatization step is essential immediately after blood collection to form a stable conjugate. The following sections detail a typical experimental protocol using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and Prasugrel-d4 as the internal standard.
Experimental Workflow
The bioanalytical workflow involves several key stages, from sample collection to data acquisition and analysis.
dot
Detailed Experimental Protocols
The following protocols are compiled from validated methods published in peer-reviewed literature.
3.2.1. Sample Collection and Derivatization
Due to the instability of the thiol group in the active metabolite (R-138727), immediate derivatization upon blood collection is critical.
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediate Derivatization: Immediately after collection, add a solution of a derivatizing agent to the blood sample. Commonly used agents include:
-
2-bromo-3'-methoxyacetophenone: This agent reacts with the thiol group to form a stable thioether derivative.
-
N-ethylmaleimide (NEM): NEM also forms a stable covalent bond with the thiol group.
-
-
Plasma Preparation: After derivatization, centrifuge the blood sample to separate the plasma. The plasma can then be stored frozen (e.g., at -70°C) until analysis.
3.2.2. Sample Preparation
The goal of sample preparation is to extract the derivatized analyte and internal standard from the plasma matrix and remove interfering substances.
-
Internal Standard Spiking: To an aliquot of the plasma sample, add a known concentration of the Prasugrel-d4 active metabolite (derivatized in the same manner as the analyte).
-
Extraction Method:
-
Protein Precipitation (PPT): A simple and rapid method. Add a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract. Use a water-immiscible organic solvent (e.g., ethyl acetate) to extract the analytes from the plasma. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated. The plasma sample is loaded onto a sorbent bed that retains the analytes. After washing to remove interferences, the analytes are eluted with an appropriate solvent.
-
3.2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
Quantitative Data and Method Validation
A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of Prasugrel's active metabolite using a stable isotope-labeled internal standard, in accordance with ICH M10 guidelines.
Table 1: LC-MS/MS Parameters for Derivatized Prasugrel Active Metabolite and Prasugrel-d4 Internal Standard
| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) |
| R-138727 | 2-bromo-3'-methoxyacetophenone | 498.3 | 206.0 |
| Prasugrel-d4 R-138727 | 2-bromo-3'-methoxyacetophenone | 502.3 | 210.0 |
| R-138727 | N-ethylmaleimide | 475.2 | 332.1 |
| Prasugrel-d4 R-138727 | N-ethylmaleimide | 479.2 | 336.1 |
*Note: The mass transitions for the derivatized Prasugrel-d4 internal standard are inferred based on a +4 Da shift from the non-deuterated analyte. These values should be experimentally confirmed during method development.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria (ICH M10) | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response. Accuracy and precision within ±20%. | 0.5 - 1.0 ng/mL |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible. | 85 - 105% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. | No significant matrix effect observed. |
| Stability | Analyte concentration within ±15% of nominal concentration. | Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term frozen). |
Conclusion
The use of Prasugrel-d4 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Prasugrel's active metabolite in biological matrices. The methodologies outlined in this guide, which include a critical derivatization step and sensitive LC-MS/MS detection, provide a robust framework for researchers in the fields of pharmacology and drug development. Adherence to these protocols and rigorous method validation in line with regulatory guidelines will ensure the generation of high-quality data to support preclinical and clinical studies of Prasugrel.
The Crucial Role of Metabolites in Prasugrel's Antiplatelet Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and significance of the main metabolites of prasugrel (B1678051), a potent thienopyridine antiplatelet agent. Understanding the metabolic activation and the distinct roles of its metabolites is paramount for comprehending its pharmacokinetic and pharmacodynamic profile. This document provides a detailed overview of the metabolic pathway, quantitative data on key metabolites, comprehensive experimental protocols for their analysis, and a look into the signaling pathway through which prasugrel exerts its therapeutic effect.
The Metabolic Journey of Prasugrel: From Prodrug to Active Inhibitor
Prasugrel is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its pharmacological effects.[1][2] This bioactivation is a rapid and efficient two-step process, which contributes to its potent and consistent antiplatelet activity.[3][4]
The initial step involves the rapid hydrolysis of prasugrel by esterases, primarily human carboxylesterase 2 (hCE2), in the intestine and liver.[3] This reaction cleaves the acetate (B1210297) group, leading to the formation of an inactive intermediate thiolactone metabolite, R-95913 .[3][5]
Subsequently, R-95913 undergoes a single-step oxidation by cytochrome P450 (CYP) enzymes in the liver.[3] This crucial conversion is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[6] The oxidation opens the thiolactone ring, yielding the pharmacologically active metabolite, R-138727 .[3][6] This active metabolite contains a reactive thiol group that is essential for its antiplatelet activity.[1]
The active metabolite, R-138727, is then further metabolized into two major inactive metabolites: R-106583 (S-methylated metabolite) and R-119251 (cysteine conjugate), which are eventually excreted.[7][8]
Quantitative Analysis of Prasugrel's Metabolites
The pharmacokinetic profile of prasugrel is defined by the plasma concentrations of its key metabolites. The rapid absorption and conversion of prasugrel lead to a swift onset of action.[4] The following tables summarize the key pharmacokinetic parameters for the main metabolites of prasugrel in human plasma.
Table 1: Pharmacokinetic Parameters of Prasugrel's Main Metabolites
| Metabolite | Role | Tmax (approx.) | Half-life (approx.) | Cmax (ng/mL) | AUC (ng·h/mL) |
| R-95913 | Inactive Intermediate | 0.5 hours | - | Variable | Variable |
| R-138727 | Active Metabolite | 0.5 hours [4] | 7.4 hours (range 2-15) [8][9] | Dose-dependent | Dose-dependent |
| R-106583 | Inactive Metabolite | - | - | Major inactive | Major inactive |
| R-119251 | Inactive Metabolite | - | - | Significant inactive | Significant inactive |
Note: Cmax and AUC values are dose-dependent and can vary based on the specific study population and dosage regimen. The data presented here are indicative of the relative exposure.
Experimental Protocols for Metabolite Analysis and Platelet Function
Quantification of Prasugrel Metabolites by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantitative determination of prasugrel's metabolites in human plasma.[10][11]
Methodology:
-
Sample Preparation:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Crucially, for the stabilization of the active metabolite R-138727, the blood is immediately treated with a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone, to protect the reactive thiol group.[10][11]
-
Plasma is separated by centrifugation.
-
Solid-phase extraction (SPE) or liquid-liquid extraction is performed to isolate the metabolites from the plasma matrix.
-
-
Chromatographic Separation:
-
An aliquot of the extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm) is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
The HPLC eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
The analytes are detected using multiple reaction monitoring (MRM). The precursor and product ion transitions for each metabolite are monitored for specific and sensitive quantification.
-
Example Transitions:
-
R-138727 (derivatized): Specific m/z transitions are used for the derivatized form.
-
R-95913, R-106583, R-119251: Specific precursor-to-product ion transitions are established for each inactive metabolite.
-
-
-
Quantification:
-
A calibration curve is constructed using known concentrations of analytical standards for each metabolite.
-
The concentration of each metabolite in the plasma samples is determined by comparing their peak areas to the calibration curve.
-
ADP-Induced Platelet Aggregation Assay
Light transmission aggregometry (LTA) is a widely used method to assess the pharmacodynamic effect of prasugrel by measuring the inhibition of platelet aggregation.[12]
Methodology:
-
Sample Preparation:
-
Whole blood is collected in tubes containing sodium citrate (B86180) as an anticoagulant.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
The PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet agonist, typically adenosine (B11128) diphosphate (B83284) (ADP) at a concentration of 20 µM, is added to the PRP to induce aggregation.[12]
-
As platelets aggregate, the light transmission through the PRP increases.
-
The change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum platelet aggregation (MPA) is determined as the maximum percentage change in light transmission from baseline.
-
The inhibition of platelet aggregation (IPA) is calculated by comparing the MPA in the presence of prasugrel's active metabolite to the MPA in a control sample.
-
Visualizing the Pathways
Metabolic Pathway of Prasugrel
Caption: Metabolic activation pathway of prasugrel.
Experimental Workflow for Metabolite Quantification
Caption: Workflow for LC-MS/MS analysis of prasugrel metabolites.
P2Y12 Receptor Signaling Pathway Inhibition
Caption: Inhibition of the P2Y12 signaling pathway by prasugrel's active metabolite.
Significance of Prasugrel's Metabolites in Antiplatelet Therapy
The metabolic profile of prasugrel is directly linked to its clinical advantages. The efficient and rapid generation of the active metabolite, R-138727, results in a faster onset of action and more potent platelet inhibition compared to other thienopyridines like clopidogrel.[2][13] This is particularly crucial in the setting of acute coronary syndromes (ACS) where immediate and robust antiplatelet effect is required.[1]
Furthermore, the metabolic pathway of prasugrel is less influenced by genetic polymorphisms in CYP enzymes, particularly CYP2C19, which is a major determinant of clopidogrel's efficacy.[6] This leads to a more predictable and consistent antiplatelet response among a broader patient population.[4]
The inactive metabolites, while not contributing to the therapeutic effect, are important markers of the drug's metabolic pathway and clearance. Their quantification can provide a comprehensive understanding of an individual's ability to process the drug.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
In Vivo Generation of Prasugrel's Active Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic activation of prasugrel (B1678051), a potent antiplatelet agent. It details the metabolic pathways, enzymatic processes, and key metabolites involved in the generation of its pharmacologically active form, R-138727. This document summarizes quantitative pharmacokinetic data, provides detailed experimental protocols for the analysis of prasugrel metabolism, and includes visualizations of the core processes to facilitate a deeper understanding for researchers in drug development.
Introduction
Prasugrel is a third-generation thienopyridine prodrug that requires in vivo biotransformation to exert its antiplatelet effects.[1][2] Unlike its predecessor clopidogrel (B1663587), prasugrel's metabolic activation is more efficient and less susceptible to genetic polymorphisms, leading to a more consistent and potent inhibition of the P2Y12 receptor.[3][4] Understanding the nuances of its metabolic pathway is critical for drug development professionals engaged in optimizing antiplatelet therapies and assessing potential drug-drug interactions.
Metabolic Pathway of Prasugrel
The in vivo generation of prasugrel's active metabolite, R-138727, is a two-step process involving an initial hydrolysis followed by a cytochrome P450 (CYP)-mediated oxidation.
Step 1: Hydrolysis to an Inactive Thiolactone Intermediate (R-95913)
Upon oral administration, prasugrel is rapidly and extensively absorbed and undergoes hydrolysis by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and to a lesser extent by carboxylesterase 1 (hCE1) in the liver, to form an inactive thiolactone metabolite, R-95913.[2][5] This initial step is highly efficient, and the parent drug is not detected in plasma.[6]
Step 2: Oxidation to the Active Metabolite (R-138727)
The inactive intermediate, R-95913, is then oxidized by hepatic and intestinal cytochrome P450 enzymes to form the active metabolite, R-138727.[5] This active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet activation and aggregation.[3]
The primary CYP enzymes responsible for this oxidation are CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[3][4] This multi-enzyme pathway contributes to the consistent bioactivation of prasugrel, even in individuals with genetic variations in a single CYP enzyme.[3]
References
- 1. Comparison of formation of thiolactones and active metabolites of prasugrel and clopidogrel in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Strategic Use of Deuterated Compounds in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies related to the use of deuterated compounds in pharmaceutical research and development. By strategically replacing hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), medicinal chemists can significantly alter the metabolic fate of drug candidates. This modification can lead to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy.
Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundational principle behind the utility of deuterated compounds is the Kinetic Isotope Effect (KIE) . A chemical bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding bond with hydrogen (C-H).[1][2] Consequently, breaking a C-D bond requires more activation energy and proceeds at a slower rate than breaking an analogous C-H bond.[3]
In drug metabolism, many enzymatic reactions, particularly oxidative metabolism mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[4][5][6] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions, often referred to as "soft spots," the rate of metabolism can be substantially reduced.[1][7] This difference in reaction rates between the deuterated and non-deuterated molecules is quantified as the Deuterium Kinetic Isotope Effect (KIE), expressed as the ratio of the rate constants (kH/kD).[3][8] A significant KIE (typically ≥ 2) is evidence that C-H bond cleavage is at least partially rate-limiting in the overall metabolic process.[5][9]
Key Applications in Drug Development
Enhancing Metabolic Stability and Pharmacokinetics
The primary application of deuteration is to slow a drug's metabolism to improve its pharmacokinetic (PK) profile.[7][10] This strategy can confer several therapeutic advantages:
-
Increased Half-life (t½): A slower metabolic rate means the drug remains in the systemic circulation for a longer period.[1][11][12]
-
Greater Drug Exposure (AUC): Reduced clearance and a longer half-life result in a higher Area Under the Curve (AUC), indicating greater total drug exposure.[11][13]
-
Reduced Dosing Frequency: Drugs with a longer duration of action can be administered less often, which can significantly improve patient compliance.[10][14]
-
Lower Dosage: Enhanced exposure may allow for smaller doses to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.[10][14]
A landmark example is Deutetrabenazine , the first deuterated drug to receive FDA approval. It is a deuterated version of tetrabenazine (B1681281) used for treating chorea associated with Huntington's disease.[7][15] Deuteration of the two methoxy (B1213986) groups, a primary site of metabolism, significantly slows its degradation, leading to a longer half-life of its active metabolites and a smoother PK profile.[3][8][16] This allows for less frequent dosing and improved tolerability compared to its non-deuterated counterpart.[8][16]
Directing Metabolism to Reduce Toxic Metabolites
Deuteration can be used to block a primary metabolic pathway, forcing metabolism down alternative routes. This strategy, known as "metabolic switching" or "metabolic shunting," is highly beneficial if the primary pathway leads to the formation of toxic or reactive metabolites.[14][15] By redirecting metabolism, the drug's safety profile can be significantly improved.[3]
Deucravacitinib , a selective TYK2 inhibitor, exemplifies this approach.[7] Deuteration was employed not only to enhance its metabolic stability but also to decrease the formation of a specific metabolite that could potentially inhibit other kinases, thereby improving the drug's selectivity.[7][8]
Quantitative Data: Deuterated vs. Non-Deuterated Analogs
The following tables summarize pharmacokinetic data from various studies, illustrating the quantitative impact of deuteration.
Table 1: Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine in Humans Data represents the sum of active metabolites (α+β)-dihydrotetrabenazine after a single 25 mg oral dose in healthy volunteers.
| Parameter | Tetrabenazine | Deutetrabenazine | % Change / Fold Increase | Reference(s) |
| AUC (h*ng/mL) | 158 ± 77 | 304 ± 103 | ~92% increase | [16] |
| Cmax (ng/mL) | 49.3 ± 17.5 | 32.7 ± 8.1 | ~34% decrease | [16] |
| t½ (h) | ~4-5 | ~9-11 | ~2-fold increase | [14][16] |
Table 2: Pharmacokinetic Parameters of Methadone vs. d₉-Methadone in Mice Data from intravenous administration in CD-1 male mice.
| Parameter | Methadone | d₉-Methadone | Fold Change | Reference(s) |
| AUC (h*µg/L) | 148 ± 26 | 848 ± 255 | 5.7-fold increase | [13] |
| Cmax (µg/L) | 134 ± 19 | 584 ± 153 | 4.4-fold increase | [13] |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2-fold decrease | [13] |
Table 3: Comparative In Vitro Metabolic Stability
| Compound | System | Key Finding | KIE (kH/kD) | Reference(s) |
| Enzalutamide | Rat Liver Microsomes | 49.7% lower clearance for d₃-analog | ~2.0 | [8] |
| Enzalutamide | Human Liver Microsomes | 72.9% lower clearance for d₃-analog | ~2.0 | [8] |
| Ticagrelor | Human Liver Microsomes | Metabolic stability improved for deuterated analogs | Not specified | [17] |
| Ivacaftor | Preclinical | Markedly enhanced stability and exposure | DV/K = 2.2 | [8] |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the impact of deuteration.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a general procedure to determine the rate of disappearance of a deuterated compound compared to its non-deuterated analog.[1][14]
Objective: To determine the intrinsic clearance (CLint) of the test compounds when incubated with HLM, a primary source of drug-metabolizing enzymes.[1]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the HLM solution to the phosphate buffer. Add the test compound (final concentration typically 1 µM) to initiate a pre-incubation period of 5-10 minutes at 37°C. This step allows the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) as 0.693/k.[1]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.[1]
-
Compare the CLint values of the deuterated and non-deuterated compounds to quantify the KIE.[1]
-
Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for an in vivo PK study in rats to compare a deuterated compound and its non-deuterated analog.[14][18]
Objective: To determine and compare key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) after oral administration to rats.[14]
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week. Fast animals overnight before dosing but allow free access to water.
-
Dosing: Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats (n=3-5 per group).[1] A crossover design with an adequate washout period can also be employed.[1]
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[1][14]
-
Calculate key PK parameters: Cmax (maximum observed concentration), Tmax (time to reach Cmax), AUC (total drug exposure), and t½ (elimination half-life).[14]
-
Statistically compare the PK parameters between the deuterated and non-deuterated groups to evaluate the impact of deuteration.
-
Visualized Workflows and Pathways
General Workflow for Evaluating a Deuterated Drug Candidate
CYP450-Mediated Metabolism and the Effect of Deuteration
Signaling Pathway: Deucravacitinib Mechanism of Action
Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2). It binds to the regulatory (pseudokinase, JH2) domain of TYK2, locking it in an inactive state.[19][20] This allosteric inhibition prevents signaling from key cytokines like IL-23, IL-12, and Type I Interferons, which are pathogenic in diseases like psoriasis.[21][22]
Conclusion
Deuteration has evolved from a niche technique to a validated and powerful strategy in medicinal chemistry.[2][7] By leveraging the kinetic isotope effect, researchers can systematically enhance the pharmacokinetic and safety profiles of drug candidates.[3][11] The success of approved drugs like Deutetrabenazine and Deucravacitinib underscores the clinical and commercial viability of this approach.[7] As analytical techniques become more sophisticated, the strategic application of deuterium will continue to be an invaluable tool in accelerating the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscientia.de [bioscientia.de]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 11. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]
- 21. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 22. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
The Metabolic Journey of Thienopyridine Prodrugs: A Technical Guide to Active Metabolite Formation and Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate metabolic activation of thienopyridine prodrugs, a critical class of antiplatelet agents. We delve into the core mechanisms of how these inert compounds are transformed into their pharmacologically active forms, with a focus on clopidogrel (B1663587), prasugrel (B1678051), and ticlopidine (B1205844). This document provides a comprehensive overview of the enzymatic pathways, quantitative pharmacokinetic and pharmacodynamic data, detailed experimental methodologies, and the ultimate mechanism of action at the P2Y12 receptor.
Introduction to Thienopyridine Prodrugs
Thienopyridines are cornerstone therapies in the prevention of thrombotic events in patients with cardiovascular diseases.[1][2] These drugs, administered as inactive prodrugs, require hepatic metabolism to generate their active metabolites.[3][4] The active forms irreversibly inhibit the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, a key step in preventing platelet activation and aggregation.[1][4] The efficiency of this metabolic activation is a crucial determinant of the drugs' efficacy and is influenced by various factors, including genetic polymorphisms of the metabolizing enzymes.[3]
Metabolic Activation Pathways
The bioactivation of thienopyridine prodrugs is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3][5] However, the specific enzymes involved and the efficiency of the metabolic pathways differ significantly among the various thienopyridines.
Clopidogrel
Clopidogrel undergoes a two-step oxidative process to form its active metabolite.[6][7] Approximately 85% of an oral dose of clopidogrel is hydrolyzed by carboxylesterase-1 (CES1) to an inactive carboxylic acid derivative, representing a major competing pathway.[7] The remaining 15% is available for bioactivation.[7]
The initial oxidative step involves the conversion of clopidogrel to 2-oxo-clopidogrel, a reaction catalyzed by CYP1A2, CYP2B6, and CYP2C19.[6][8] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite by CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[8] Genetic variations in CYP2C19 can significantly impact the formation of the active metabolite and, consequently, the antiplatelet effect of clopidogrel.[7]
Prasugrel
Prasugrel's metabolic activation is more efficient than that of clopidogrel.[9] It is rapidly hydrolyzed by esterases, primarily intestinal carboxylesterase 2 (CES2), to an intermediate thiolactone metabolite (R-95913).[3][9] This intermediate is then converted in a single oxidative step to the active metabolite (R-138727) by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[9][10] The lesser reliance on CYP2C19 makes prasugrel's antiplatelet effect more consistent and less susceptible to genetic polymorphisms compared to clopidogrel.[3]
Ticlopidine
Ticlopidine, a first-generation thienopyridine, also requires hepatic biotransformation to an active metabolite.[11][12] Its metabolism is complex, involving multiple CYP enzymes, including CYP2C19 and CYP2B6, leading to the formation of at least 20 metabolites.[11] The exact structure of the active metabolite and the complete metabolic pathway have been challenging to fully elucidate due to its high reactivity.[12] However, it is understood that the process involves the formation of a thiolactone intermediate which then leads to the active thiol metabolite that irreversibly binds to the P2Y12 receptor.[11]
Quantitative Data on Thienopyridine Metabolism and Activity
The pharmacokinetic and pharmacodynamic properties of thienopyridines and their active metabolites are critical for understanding their clinical effects. The following tables summarize key quantitative data for clopidogrel, prasugrel, and ticlopidine.
Table 1: Pharmacokinetic Parameters of Thienopyridine Active Metabolites
| Parameter | Clopidogrel Active Metabolite (H4 isomer) | Prasugrel Active Metabolite (R-138727) | Ticlopidine Active Metabolite |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | ~0.5 hours[10] | 2-4 hours (for parent drug)[12] |
| Cmax (Peak Plasma Concentration) | 7.13 ± 6.32 ng/mL (75 mg dose)[13] | Not explicitly stated, but higher than clopidogrel's active metabolite[1] | Not well characterized due to instability |
| AUC (Area Under the Curve) | 11.30 ± 9.58 ng·h/mL (75 mg dose)[13] | Higher than clopidogrel's active metabolite[1] | Not well characterized |
| Half-life (t½) | ~30 minutes[14] | ~7.4 hours[15] | 4-5 days (for parent drug with repeated dosing)[16] |
Table 2: Pharmacodynamic Parameters of Thienopyridines
| Parameter | Clopidogrel | Prasugrel | Ticlopidine |
| Onset of Platelet Inhibition | 2-4 hours | < 30 minutes[10] | 24-48 hours[17] |
| Peak Platelet Inhibition | 3-5 days | ~1 hour | 8-11 days[11] |
| Inhibition of Platelet Aggregation (IPA) - Loading Dose | ~42% at 4h (300mg LD)[18] | ~90% at 4h (60mg LD)[18] | >50% within 4 days (250mg BID)[19] |
| Inhibition of Platelet Aggregation (IPA) - Maintenance Dose | Variable, lower than prasugrel[20] | Consistently high[20] | 60-70% maximum inhibition[19] |
| IC50 (Active Metabolite on P2Y12) | Not readily available | Not readily available | 3-100 µM for concentration-dependent inhibition[19] |
Experimental Protocols
The study of thienopyridine metabolism and activity relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.
Quantification of Active Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of the highly reactive and unstable thiol-containing active metabolites of thienopyridines in biological matrices.[21][22]
Protocol:
-
Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, stabilize the active thiol metabolite by adding an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to the blood sample to form a stable derivative.[22][23] This prevents the active metabolite from forming disulfide bonds with other thiol-containing molecules.
-
-
Sample Preparation:
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma sample.[21]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.[22]
-
-
LC Separation:
-
Inject the supernatant or the eluted sample from SPE onto a reverse-phase C8 or C18 HPLC or UPLC column.[21][23]
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[24]
-
-
MS/MS Detection:
-
Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[22]
-
Use multiple reaction monitoring (MRM) to selectively detect the precursor ion of the derivatized active metabolite and its specific product ion.
-
Quantify the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.[21]
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function and the inhibitory effects of antiplatelet agents.[25][26]
Protocol:
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.[26]
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature.[26][27]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 15-20 minutes).[25][27] The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Place a cuvette containing PRP into the aggregometer, which maintains the sample at 37°C with continuous stirring.[26]
-
Calibrate the instrument by setting the light transmission through PRP as 0% and through PPP as 100%.
-
Add a platelet agonist, such as ADP, to the PRP to induce aggregation.[28]
-
The aggregometer records the increase in light transmission as platelets aggregate.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
To evaluate the effect of a thienopyridine, PRP from a subject who has taken the drug is used, and the reduction in ADP-induced aggregation is quantified.[20]
-
P2Y12 Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of the active metabolites for the P2Y12 receptor.[29]
Protocol:
-
Preparation of Receptor Source:
-
Use washed human platelets or cell membranes from cell lines engineered to express the human P2Y12 receptor.[29]
-
-
Binding Reaction:
-
Incubate the receptor source with a radiolabeled P2Y12 agonist (e.g., [³³P]2MeSADP) and varying concentrations of the unlabeled active metabolite (the competitor).[29]
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[29]
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the active metabolite that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is inversely proportional to the binding affinity of the active metabolite for the P2Y12 receptor.
-
Mechanism of Action at the P2Y12 Receptor
The active thiol metabolites of thienopyridines exert their antiplatelet effect by irreversibly binding to the P2Y12 receptor on the platelet surface.[1] This binding is typically through the formation of a disulfide bridge with one or more cysteine residues on the receptor.[4]
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein, Gi.[11] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Lower cAMP levels lead to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn contributes to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.
By irreversibly blocking the P2Y12 receptor, the active metabolites of thienopyridines prevent ADP from binding and initiating this signaling cascade. This leads to sustained inhibition of platelet activation and aggregation for the lifespan of the platelet (7-10 days).
Conclusion
The metabolic activation of thienopyridine prodrugs is a complex and critical process that dictates their antiplatelet efficacy. Understanding the nuances of the metabolic pathways, the enzymes involved, and the resulting pharmacokinetic and pharmacodynamic profiles of clopidogrel, prasugrel, and ticlopidine is essential for drug development professionals and researchers in the field. The application of robust experimental methodologies, such as LC-MS/MS for metabolite quantification and light transmission aggregometry for functional assessment, provides the necessary tools to further investigate these important therapeutic agents and to develop novel antiplatelet therapies with improved efficacy and safety profiles.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novapublishers.com [novapublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ticlopidine: Package Insert / Prescribing Information / MOA [drugs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. youtube.com [youtube.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Ticlopidine - Wikipedia [en.wikipedia.org]
- 17. Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Study Shows Prasugrel Achieves Faster Onset and Higher Levels of Platelet Inhibition than Clopidogrel at Approved or Higher Doses - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jbr-pub.org.cn [jbr-pub.org.cn]
- 25. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 27. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. plateletservices.com [plateletservices.com]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Prasugrel's Active Metabolite Using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the active metabolite of Prasugrel (B1678051) (R-138727) in human plasma. The use of a deuterated internal standard (Prasugrel metabolite-d4) ensures high accuracy and precision, making this method ideal for pharmacokinetic and bioequivalence studies.
Introduction
Prasugrel is a prodrug that is rapidly converted in vivo to its active metabolite, R-138727, which is a potent antiplatelet agent.[1][2][3] Accurate quantification of this active metabolite is crucial for pharmacokinetic assessments and clinical trial monitoring. The inherent reactivity of the thiol group in R-138727 necessitates a stabilization step, typically through derivatization, to ensure reliable analysis.[1][2][4][5] This method employs a derivatization strategy followed by a rapid and selective LC-MS/MS analysis.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow, from sample receipt to data analysis.
References
- 1. au.edu.sy [au.edu.sy]
- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Clinical Mass Spectrometric Analysis of Prasugrel using Prasugrel-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasugrel (B1678051) is a potent antiplatelet agent and a member of the thienopyridine class of drugs. It is a prodrug that is rapidly metabolized to its active metabolite, R-138727, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. The quantitative analysis of Prasugrel's active metabolite in clinical samples is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the determination of Prasugrel's active metabolite (R-138727) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated stable isotope-labeled internal standard, Prasugrel-d4 active metabolite (R-138727-d4).
The active metabolite of Prasugrel contains a reactive thiol group, which makes it unstable. Therefore, a critical step in the analytical workflow is the immediate derivatization of this thiol group upon blood collection to ensure the stability of the analyte during sample processing and storage.
Metabolic Pathway of Prasugrel
Prasugrel undergoes a two-step metabolic activation to form its pharmacologically active metabolite. Initially, it is rapidly hydrolyzed by esterases, primarily in the intestine, to an inactive thiolactone metabolite (R-95913). This intermediate is then oxidized by cytochrome P450 enzymes in the liver, mainly CYP3A4 and CYP2B6, to the active metabolite, R-138727.[1][2]
Experimental Protocol
This protocol outlines the procedure for the quantification of the active metabolite of Prasugrel in human plasma using LC-MS/MS and Prasugrel-d4 as an internal standard.
Materials and Reagents
-
Prasugrel active metabolite (R-138727) reference standard
-
Prasugrel active metabolite-d4 (R-138727-d4) internal standard
-
Derivatizing agent: 2-bromo-3'-methoxyacetophenone or N-ethylmaleimide (NEM)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
Human plasma (K2-EDTA)
Sample Preparation Workflow
The accurate quantification of Prasugrel's active metabolite necessitates immediate stabilization upon blood collection due to the reactive nature of its thiol group.
Detailed Procedure:
-
Blood Collection and Stabilization: Collect whole blood samples in tubes containing K2-EDTA as an anticoagulant. Immediately after collection, add a solution of the derivatizing agent (e.g., N-ethylmaleimide in acetonitrile) to the blood to stabilize the thiol group of the active metabolite.[3]
-
Plasma Separation: Centrifuge the stabilized blood samples to separate the plasma.
-
Internal Standard Spiking: To an aliquot of the plasma sample, add the working solution of the Prasugrel-d4 internal standard.
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins. Vortex mix and then centrifuge at high speed.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC Column | Hypurity C18, 5 µm (50 mm × 4.6 mm) or equivalent[3] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (pH 3.0) (50:50, v/v)[3] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Derivatized R-138727 (Analyte) | To be determined empirically based on the derivatizing agent used (e.g., m/z 498.3 → 206.0)[6] |
| Derivatized R-138727-d4 (IS) | To be determined empirically based on the derivatizing agent used |
Note: The exact mass transitions for the derivatized analyte and internal standard must be optimized in the laboratory as they depend on the specific derivatizing agent used.
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS analysis of Prasugrel's active metabolite.
Table 2: Assay Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 500.12 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [3] |
| Mean Recovery | 90.1 - 104.1% | [3] |
| Inter-batch Accuracy | -7.00% to 5.98% | [4] |
| Inter-batch Precision | 0.98% to 3.39% | [4] |
Table 3: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)
| Parameter | Value (Example) |
| Tmax (Time to Peak Concentration) | ~0.5 hours |
| Cmax (Peak Plasma Concentration) | Variable with dose |
| AUC (Area Under the Curve) | Variable with dose |
| Half-life (t½) | ~3.7 hours |
Note: Pharmacokinetic parameters can vary significantly based on the patient population, dosage, and individual metabolic differences.
Conclusion
The described LC-MS/MS method using Prasugrel-d4 as an internal standard provides a robust and sensitive approach for the quantitative analysis of Prasugrel's active metabolite in human plasma. The key to a successful analysis is the immediate stabilization of the active metabolite upon blood collection. This protocol serves as a comprehensive guide for researchers and clinicians involved in the pharmacokinetic and bioequivalence studies of Prasugrel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. au.edu.sy [au.edu.sy]
- 5. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Prasugrel-d4 in Platelet Aggregation Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasugrel (B1678051) is a potent thienopyridine antiplatelet agent, acting as an irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2][3] It is a prodrug that requires in vivo metabolic activation to form its active metabolite, R-138727, which is responsible for inhibiting platelet aggregation.[1][3][4][5] Prasugrel-d4, a deuterated analog of Prasugrel, serves as an essential tool in the clinical development and analysis of the parent drug. Its primary application is not as a direct therapeutic or in vitro test agent, but as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6][7][8] This ensures accurate quantification of Prasugrel and its metabolites in biological matrices, a critical component of pharmacokinetic/pharmacodynamic (PK/PD) studies that correlate drug exposure with platelet inhibition.
These application notes provide a comprehensive overview of the role of Prasugrel-d4 in the broader context of assessing platelet aggregation, including detailed protocols for both the analytical quantification and the corresponding pharmacodynamic assays.
Role of Prasugrel-d4 in Pharmacokinetic Analysis
In PK/PD studies, understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is paramount. Prasugrel-d4 is indispensable for the pharmacokinetic portion of this assessment.
-
Principle: Deuterated standards are ideal internal standards for mass spectrometry because they are chemically identical to the analyte but have a different mass.[6] When added to a biological sample (e.g., plasma) at a known concentration, Prasugrel-d4 co-extracts with the non-deuterated Prasugrel and its metabolites. During LC-MS/MS analysis, the mass spectrometer can distinguish between the deuterated standard and the analyte. By comparing the analyte's signal intensity to that of the known amount of internal standard, precise and accurate quantification is achieved, correcting for any sample loss during preparation.
-
Application: In a typical clinical study, blood samples are taken from subjects at various time points after administration of Prasugrel. These samples are processed to plasma, to which a known amount of Prasugrel-d4 solution is added. The samples then undergo extraction and are analyzed by LC-MS/MS to determine the concentration of Prasugrel's active metabolite, R-138727.[7][9]
Mechanism of Action of Prasugrel
Prasugrel exerts its antiplatelet effect through a well-defined signaling pathway:
-
Absorption and Metabolism: After oral administration, the prodrug Prasugrel is rapidly absorbed and hydrolyzed to an inactive thiolactone intermediate.[5] This intermediate is then converted by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver to the active metabolite, R-138727.[3][5]
-
P2Y12 Receptor Inhibition: The active metabolite, R-138727, irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][3][4]
-
Inhibition of Downstream Signaling: The P2Y12 receptor is coupled to an inhibitory G-protein (Gi). When ADP binds to this receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the phosphorylation of key proteins, ultimately leading to the activation of the glycoprotein (B1211001) IIb/IIIa receptor.
-
Prevention of Platelet Aggregation: By irreversibly blocking the P2Y12 receptor, R-138727 prevents the ADP-induced decrease in cAMP. This maintains the glycoprotein IIb/IIIa receptor in an inactive state, preventing it from binding to fibrinogen and cross-linking platelets.[5] The result is a potent and sustained inhibition of platelet aggregation.[1][2]
Figure 1: Mechanism of action of Prasugrel in inhibiting platelet aggregation.
Data Presentation
The efficacy of Prasugrel's active metabolite (R-138727) in inhibiting platelet aggregation has been quantified in numerous studies. The following tables summarize key in vitro and ex vivo data.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by R-138727
| Parameter | Agonist | Value | Species | Source |
| IC₅₀ | 10 µM ADP | 1.8 µM | Rat | [5][10] |
| IC₅₀ | Not Specified | 0.7 ± 0.1 µM | Human | [11] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Ex Vivo Inhibition of Platelet Aggregation (IPA) in Humans Following Prasugrel Administration
| Prasugrel Dose (Loading/Maintenance) | Agonist | Time Point | Mean IPA (%) | Comparator Dose (Clopidogrel) | Mean IPA (%) (Clopidogrel) | Source |
| 60 mg LD | 20 µM ADP | 4 hours | 68.4% | 300 mg LD | 30.0% | [12] |
| 60 mg LD | 20 µM ADP | 24 hours | Not Specified | 300 mg LD | Not Specified | [12] |
| 10 mg MD | 20 µM ADP | Day 28 | >60% (approx.) | 75 mg MD | ~45% (approx.) | [12] |
| 60 mg LD | 5 µM ADP | 4-5 hours | >60% (approx.) | 300 mg LD | ~20% (approx.) | |
| 60 mg LD | 20 µM ADP | 4-5 hours | >80% (approx.) | 300 mg LD | ~40% (approx.) |
IPA (Inhibition of Platelet Aggregation) is the percentage reduction in platelet aggregation compared to baseline. LD (Loading Dose), MD (Maintenance Dose).
Experimental Protocols
Protocol 1: Integrated Workflow for PK/PD Assessment
This protocol outlines the overall workflow for a clinical study assessing the pharmacokinetic and pharmacodynamic properties of Prasugrel, incorporating the use of Prasugrel-d4.
Figure 2: Integrated workflow for PK/PD assessment of Prasugrel.
Protocol 2: Ex Vivo Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol details the steps for measuring ADP-induced platelet aggregation from blood samples collected in a clinical trial.
1. Materials and Reagents
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes (1:9 ratio).
-
Platelet aggregation agonists: Adenosine diphosphate (ADP).
-
Saline (0.9% NaCl).
-
Aggregometer (e.g., Chrono-Log Model 700).
-
Calibrated pipettes.
-
Plastic cuvettes with stir bars.
-
Water bath or heating block at 37°C.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Maintain collected whole blood at room temperature. All processing should occur within 4 hours of collection.[2][13]
-
To prepare PRP, centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[2][14]
-
Carefully aspirate the supernatant (PRP) using a plastic pipette and transfer it to a capped plastic tube. Avoid disturbing the buffy coat.
-
To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components.
-
Collect the supernatant (PPP) and transfer to a separate plastic tube.
-
Allow PRP and PPP to rest at room temperature for at least 15-30 minutes before use.[13]
3. LTA Instrument Setup and Calibration
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Place a cuvette containing 450 µL of PPP into the appropriate channel. Set this as the 100% aggregation (or 100% light transmission) baseline.[2]
-
Place a cuvette containing 450 µL of PRP from the corresponding sample into the sample channel. Set this as the 0% aggregation (0% light transmission) baseline.[2]
4. Aggregation Measurement
-
Pipette 450 µL of PRP into a new cuvette containing a magnetic stir bar.
-
Place the cuvette into the sample well of the aggregometer and allow it to warm and stabilize at 37°C for at least 1-5 minutes while stirring.[13]
-
Add 50 µL of the ADP agonist solution (final concentration typically 5 µM or 20 µM) to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve reaches a plateau. The primary endpoint is the maximum platelet aggregation (MPA) achieved.
5. Data Analysis
-
The MPA is determined for each sample at each time point (pre-dose and post-dose).
-
The Inhibition of Platelet Aggregation (IPA) is calculated using the following formula: IPA (%) = [(MPA_baseline - MPA_postdose) / MPA_baseline] x 100
Conclusion
Prasugrel-d4 is a critical analytical tool, not a direct therapeutic agent, that enables the precise pharmacokinetic profiling of Prasugrel. This data is essential for establishing a clear link between drug exposure and the pharmacodynamic effect of platelet aggregation inhibition. The protocols provided herein offer a framework for conducting integrated PK/PD studies, utilizing Prasugrel-d4 for quantitative analysis and light transmission aggregometry for functional platelet assessment. This comprehensive approach is fundamental to the research and development of antiplatelet therapies.
References
- 1. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. au.edu.sy [au.edu.sy]
- 9. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Prasugrel achieves greater inhibition of platelet aggregation and a lower rate of non-responders compared with clopidogrel in aspirin-treated patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Prasugrel's Active Metabolite in Human Plasma Using Prasugrel-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Prasugrel's active metabolite (R-138727) in human plasma. To ensure the highest accuracy and precision, this protocol employs a stable isotope-labeled internal standard, Prasugrel-d4. The method involves a critical derivatization step to stabilize the reactive thiol group of the active metabolite, followed by a straightforward sample preparation procedure. The described method is highly sensitive and suitable for pharmacokinetic and bioequivalence studies in drug development.
Introduction
Prasugrel is a prodrug of the thienopyridine class that acts as a platelet inhibitor.[1] It is used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1] Upon oral administration, Prasugrel is rapidly metabolized to its active metabolite, R-138727, which irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[2]
Accurate quantification of the active metabolite, R-138727, in biological matrices is crucial for pharmacokinetic assessments. However, the presence of a reactive thiol group in R-138727 makes it unstable, necessitating a derivatization step for reliable bioanalysis. The use of a stable isotope-labeled internal standard, such as Prasugrel-d4, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to superior data quality.[3] This application note provides a comprehensive protocol for the determination of Prasugrel's active metabolite in human plasma using Prasugrel-d4 as the internal standard.
Signaling Pathway of Prasugrel
Prasugrel, after conversion to its active metabolite R-138727, exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on platelets. This action inhibits the downstream signaling cascade initiated by ADP, ultimately preventing platelet aggregation.
Figure 1. Prasugrel's Mechanism of Action.
Experimental Protocols
Materials and Reagents
-
Prasugrel active metabolite (R-138727) reference standard
-
Prasugrel-d4 internal standard
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone (BMP) for derivatization
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-138727 and Prasugrel-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the R-138727 stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the Prasugrel-d4 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
Sample Preparation and Derivatization
The following workflow outlines the sample preparation process, including the critical derivatization step.
Figure 2. Sample Preparation Workflow.
Detailed Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Prasugrel-d4 internal standard working solution.
-
Add 20 µL of the derivatizing agent solution (e.g., 25 mg/mL N-ethylmaleimide in acetonitrile).
-
Vortex the sample for 30 seconds.
-
Incubate the mixture at room temperature for 15 minutes to allow for complete derivatization.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the optimized liquid chromatography and mass spectrometry parameters for the analysis of the derivatized R-138727 and Prasugrel-d4.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined based on derivatizing agent |
| MRM Transition (IS) | To be determined based on derivatizing agent + 4 Da |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific MRM transitions will depend on the derivatizing agent used. For example, derivatization with N-ethylmaleimide will result in a different parent mass than derivatization with 2-bromo-3'-methoxyacetophenone.
Quantitative Data Summary
The following tables present typical method validation data for the quantification of Prasugrel's active metabolite in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | < 15 | 85 - 115 |
| High | 200 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| R-138727 | > 85% |
| Prasugrel-d4 (IS) | > 85% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of Prasugrel's active metabolite, R-138727, in human plasma. The protocol incorporates a necessary derivatization step to ensure the stability of the analyte and utilizes a stable isotope-labeled internal standard, Prasugrel-d4, to guarantee the highest level of accuracy and precision. This method is well-suited for supporting drug development studies that require the robust bioanalysis of Prasugrel.
References
Measuring Prasugrel's Active Metabolite in Plasma: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols and quantitative data for the accurate measurement of Prasugrel's active metabolite, R-138727, in plasma samples. This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and bioequivalence studies of Prasugrel (B1678051). The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for this application.
Metabolic Activation of Prasugrel
Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. The biotransformation process involves a two-step conversion. Initially, Prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive thiolactone intermediate, R-95913.[1] Subsequently, this intermediate undergoes a single, cytochrome P450-dependent step in the liver (mainly involving CYP3A4 and CYP2B6) to form the active metabolite, R-138727.[2][3] This active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation.[2]
Quantitative Analysis of Prasugrel Active Metabolite (R-138727)
The accurate quantification of R-138727 in plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of Prasugrel. Due to the reactive nature of the thiol group in the active metabolite, stabilization through derivatization is a critical pre-analytical step.[4][5] The most common analytical method employed is LC-MS/MS, which provides the necessary sensitivity and selectivity for detecting the low concentrations of the analyte in biological matrices.
Summary of Validated LC-MS/MS Methods
The following table summarizes the key quantitative parameters of several validated LC-MS/MS methods for the determination of Prasugrel's active metabolite in human plasma.
| Method Reference | Derivatizing Agent | Extraction Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Farid et al. (2007)[4][6] | 2-bromo-3'-methoxyacetophenone | Not Specified | 0.5 | 0.5 - 250 | -7.00 to 5.98 | 0.98 to 3.39 |
| Lukram et al. (2012)[5] | N-ethylmaleimide | Liquid-Liquid Extraction | 1.0 | 1.0 - 500.12 | Not Specified | Not Specified |
| Kakarla et al. (2016)[7] | Not Specified (derivatized) | Solid-Phase Extraction | 0.2 | 0.2 - 120 | 95.2 to 102.2 | 3.9 to 9.6 |
Experimental Protocols
This section provides detailed protocols for the quantification of Prasugrel's active metabolite in plasma using LC-MS/MS. The workflow generally involves sample collection, stabilization (derivatization), extraction, chromatographic separation, and mass spectrometric detection.
References
- 1. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 7. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Prasugrel Metabolite-d4
For Research Use Only
Introduction
Prasugrel (B1678051) is a thienopyridine antiplatelet agent and a prodrug that requires in vivo metabolic activation to exert its pharmacological effect. The active metabolite, R-138727, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet activation and aggregation.[1][2][3][4] Deuterium-labeled internal standards are crucial for quantitative bioanalytical studies using mass spectrometry, providing higher accuracy and precision. This document provides a detailed protocol for the synthesis and purification of Prasugrel metabolite-d4 (R-138727-d4), intended for use as an internal standard in research and drug development.
The metabolic activation of Prasugrel proceeds in two main steps. First, the ester moiety of Prasugrel is rapidly hydrolyzed by carboxylesterases to form an inactive intermediate thiolactone, R-95913.[1][3] Subsequently, this intermediate undergoes oxidation by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to generate the active thiol metabolite, R-138727.[1][3][5]
Metabolic Pathway of Prasugrel
Caption: Metabolic activation of Prasugrel to its active metabolite.
Synthesis of this compound (R-138727-d4)
The synthesis of this compound can be achieved through a biocatalytic approach, which mimics the in vivo metabolic pathway. This method offers high selectivity and avoids harsh chemical reagents. The synthesis starts from the commercially available Prasugrel-d4.
Materials and Reagents
-
Prasugrel-d4 (Toronto Research Chemicals, Inc. or equivalent)
-
Porcine Liver Esterase (PLE) (Sigma-Aldrich or equivalent)
-
Marasmius rotula unspecific peroxygenase (MroUPO) (Custom expression or commercial source)
-
Ascorbic acid
-
Hydrogen peroxide (30% solution)
-
Acetone
-
Potassium phosphate (B84403) buffer (200 mM, pH 7.0)
-
Deionized water
-
Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
Experimental Protocol: Biocatalytic Synthesis
This two-step, one-pot synthesis first involves the hydrolysis of Prasugrel-d4 to its thiolactone intermediate (R-95913-d4), followed by the enzymatic oxidation to the active metabolite (R-138727-d4).
-
Step 1: Enzymatic Hydrolysis
-
In a suitable reaction vessel, suspend 75 mg (0.2 mmol) of Prasugrel-d4 in a mixture of 40 mL acetone, 140 mL deionized water, and 20 mL of 200 mM potassium phosphate buffer (pH 7.0).
-
Add 22 mg of Porcine Liver Esterase (PLE) to the suspension.
-
Stir the mixture at 25°C and 200 rpm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (1:1). The reaction is typically complete within 60 minutes, indicated by the disappearance of the starting material spot.
-
-
Step 2: Enzymatic Oxidation
-
After complete conversion to the thiolactone intermediate, add 350 mg of ascorbic acid and 600 U of MroUPO to the reaction mixture.
-
Continuously add a 400 mM solution of hydrogen peroxide via a syringe pump at a flow rate of 1 mL/h (corresponding to 2 mM/h).
-
Continue stirring the reaction mixture for an additional 2.5 hours at 25°C.
-
-
Work-up and Extraction
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extract the aqueous phase three times with an equal volume of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC). Due to the inherent instability of the thiol group in the active metabolite, it is recommended to handle the compound at low temperatures and under an inert atmosphere where possible.
Purification Workflow
Caption: Workflow for the purification of this compound.
Preparative HPLC Protocol
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: Dependent on the concentration of the crude product dissolved in a minimal amount of methanol (B129727) or the initial mobile phase composition.
-
-
Procedure:
-
Dissolve the crude product in a minimal volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Perform the preparative HPLC separation under the specified conditions.
-
Collect the fractions corresponding to the main peak of this compound.
-
Pool the collected fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should be assessed by analytical HPLC.
Quantitative Data Summary
| Parameter | Expected Value |
| Synthesis Yield | ~40-50% (based on non-deuterated synthesis)[][7] |
| Purity (by HPLC) | >98% |
| Molecular Formula | C18H16D4FNO3S |
| Molecular Weight | 353.45 g/mol [][8] |
| HRMS (ESI+) m/z | Calculated: [M+H]+ 354.15; Observed: Consistent with calculation |
Analytical HPLC for Purity Assessment
-
Column: C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Stability and Storage
The thiol group of Prasugrel's active metabolite is susceptible to oxidation. For analytical purposes, especially in biological matrices, derivatization with agents like 2-bromo-3'-methoxyacetophenone is often necessary to ensure stability.[9][10][11] For long-term storage, the purified solid should be kept at -20°C or lower under an inert atmosphere. Solutions should be prepared fresh before use.
References
- 1. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. new.au.edu.sy [new.au.edu.sy]
- 3. Buy Prasugrel metabolite | 239466-74-1 [smolecule.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 7. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases [agris.fao.org]
- 8. Prasugrel-d4 Metabolite R-138727 - CAS - 1217222-86-0 | Axios Research [axios-research.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
Application Notes and Protocols for Prasugrel-d4 Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed information on the proper handling, storage, and application of Prasugrel-d4, a deuterium-labeled internal standard essential for the accurate quantification of Prasugrel in biological matrices and pharmaceutical formulations.
Handling and Storage Guidelines
Prasugrel-d4, as a reference standard, requires careful handling and storage to maintain its integrity and ensure accurate analytical results. Prasugrel itself is known to be susceptible to hydrolysis, autoxidation, and photodegradation[1]. Therefore, stringent precautions are necessary.
General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling Prasugrel-d4.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation[2].
-
Avoid Contact: Prevent direct contact with skin and eyes[2][3][4]. In case of accidental contact, rinse the affected area thoroughly with water[4][5].
-
Spills: In the event of a spill, collect the material using appropriate methods to avoid dust formation and dispose of it as hazardous waste[6].
Storage Conditions: Reference standards of isotopically labeled compounds require specific storage conditions to ensure their stability and purity.
| Parameter | Recommendation | Source |
| Temperature | Store in a refrigerator. | [4] |
| Container | Keep in a tightly closed, light-resistant container. | [4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | General Best Practice |
| Desiccation | Store with a desiccant to protect from moisture. | General Best Practice |
Solution Preparation and Stability
Prasugrel-d4 is typically used as an internal standard in chromatographic assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS)[7].
Recommended Solvents:
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
Stock Solution Preparation (General Protocol):
-
Allow the vial containing Prasugrel-d4 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the standard.
-
Dissolve the weighed standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sonicate or vortex the solution to ensure complete dissolution.
-
Store the stock solution in a tightly sealed, light-resistant vial at the recommended storage temperature.
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or reconstitution solvent to the desired concentration for spiking into samples and calibration standards.
Solution Stability: A study on Prasugrel indicated that a standard solution was stable for up to 24 hours at ambient temperature[8]. However, for long-term storage, it is recommended to store stock solutions at -20°C or lower. The stability of Prasugrel-d4 solutions should be periodically verified.
Experimental Protocols
Application: Use of Prasugrel-d4 as an Internal Standard in LC-MS/MS Analysis of Prasugrel in Human Plasma
This protocol outlines a general procedure for the quantification of Prasugrel in human plasma using Prasugrel-d4 as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies[9][10].
Materials:
-
Prasugrel reference standard
-
Prasugrel-d4 reference standard
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare a series of calibration curve standards by spiking blank human plasma with known concentrations of Prasugrel.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 20 µL of the Prasugrel-d4 internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Prasugrel from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Prasugrel and Prasugrel-d4.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Prasugrel to Prasugrel-d4 against the concentration of the calibration standards.
-
Determine the concentration of Prasugrel in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
References
- 1. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. kmpharma.in [kmpharma.in]
- 4. tcichemicals.com [tcichemicals.com]
- 5. abmole.com [abmole.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
Application of Prasugrel-d4 in Therapeutic Drug Monitoring Studies
Application Note & Protocol
Introduction
Prasugrel (B1678051) is a prodrug, a member of the thienopyridine class of ADP receptor inhibitors, that is converted in the body to its active metabolite, R-138727.[1][2] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation.[1][2] This mechanism of action makes prasugrel a critical therapeutic agent in preventing thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[3][4] Therapeutic drug monitoring (TDM) of prasugrel's active metabolite is crucial to ensure optimal therapeutic outcomes and minimize the risk of bleeding, a major adverse effect associated with its use.[5][6]
Prasugrel-d4, a deuterium-labeled analog of prasugrel, serves as an ideal internal standard (IS) for the quantitative analysis of prasugrel's metabolites in biological matrices.[7][8] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, as it compensates for variability in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.[7] This application note provides a detailed protocol for the determination of prasugrel's active metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Prasugrel-d4 as the internal standard.
Principle
The analytical method involves the stabilization of the thiol-containing active metabolite of prasugrel (R-138727) through derivatization, followed by extraction from human plasma. Prasugrel-d4 is added to the plasma sample at the beginning of the sample preparation process to serve as the internal standard. The derivatized analyte and internal standard are then separated from plasma components using liquid chromatography and quantified by tandem mass spectrometry. The concentration of the active metabolite in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway of Prasugrel
Caption: Metabolic activation of prasugrel and its mechanism of platelet inhibition.
Experimental Protocol
Materials and Reagents
-
Prasugrel active metabolite (R-138727) reference standard
-
Prasugrel-d4 (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
2-bromo-3'-methoxyacetophenone (derivatizing agent)[9]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation Workflow
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
Detailed Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the prasugrel active metabolite and Prasugrel-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the active metabolite stock solution to create working standards for the calibration curve.
-
Prepare a working solution of Prasugrel-d4 at an appropriate concentration.
-
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Prasugrel-d4 working solution (internal standard).
-
Add 50 µL of the derivatizing agent solution (2-bromo-3'-methoxyacetophenone in acetonitrile).[9]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at room temperature for 15 minutes to allow for complete derivatization.[9]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Hypurity C18, 5 µm (50 mm × 4.6 mm)[10] |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | Isocratic (50:50, A:B)[10] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | ~4 minutes[10] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| MRM Transitions | To be optimized for the specific instrument |
| Prasugrel Active Metabolite Derivative (Analyte) | e.g., m/z 522.2 -> 354.1 |
| Prasugrel-d4 Derivative (IS) | e.g., m/z 526.2 -> 358.1 |
Note: The exact m/z transitions for the derivatized analyte and internal standard should be determined by direct infusion and optimization on the specific mass spectrometer being used.
Method Validation Summary
The following tables summarize typical validation parameters for a bioanalytical method for the determination of prasugrel's active metabolite.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL[9][11] |
| Correlation Coefficient (r²) | > 0.99[10] |
| Weighing Factor | 1/x² |
Table 4: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 20% | < 20% | ± 20% |
| Low QC | 1.5 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 200 | < 15% | < 15% | ± 15% |
Data presented in this table are representative and based on published literature.[9][11]
Application in Therapeutic Drug Monitoring
This validated LC-MS/MS method using Prasugrel-d4 as an internal standard is highly suitable for therapeutic drug monitoring in patients treated with prasugrel. The high sensitivity and selectivity of the method allow for the accurate quantification of the active metabolite in patient plasma samples.[10]
Logical Relationship for TDM
Caption: Logical flow for therapeutic drug monitoring of prasugrel.
By monitoring the plasma concentrations of the active metabolite, clinicians can:
-
Assess patient adherence to the prescribed therapy.
-
Identify patients with altered pharmacokinetics due to genetic factors, drug-drug interactions, or organ dysfunction.[2]
-
Personalize dosing regimens to maintain drug exposure within the therapeutic window, thereby maximizing efficacy and minimizing the risk of adverse events such as bleeding.[12]
Conclusion
The use of Prasugrel-d4 as an internal standard in LC-MS/MS-based methods provides a robust, accurate, and precise tool for the therapeutic drug monitoring of prasugrel's active metabolite. The detailed protocol and methodologies presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement reliable TDM studies for prasugrel, ultimately contributing to improved patient care and safety.
References
- 1. au.edu.sy [au.edu.sy]
- 2. ahajournals.org [ahajournals.org]
- 3. thrombosiscanada.ca [thrombosiscanada.ca]
- 4. Evaluation of prasugrel compared with clopidogrel in patients with acute coronary syndromes: design and rationale for the TRial to assess Improvement in Therapeutic Outcomes by optimizing platelet InhibitioN with prasugrel Thrombolysis In Myocardial Infarction 38 (TRITON-TIMI 38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prasugrel monitoring and bleeding in real world patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Ex Vivo Platelet Function Testing with Prasugrel Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasugrel (B1678051) is a third-generation thienopyridine antiplatelet agent that, like clopidogrel (B1663587), is a prodrug requiring metabolic activation to exert its effects.[1] Its active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1] This antagonism inhibits ADP-mediated platelet activation and aggregation, which is a critical step in thrombus formation.[1][2] Unlike clopidogrel, prasugrel's metabolic activation is more efficient, leading to a faster onset of action and more consistent and potent platelet inhibition.[3][4]
Recent research has also identified an intermediate metabolite of prasugrel, R-95913, which may modulate the activity of the active metabolite.[5] Ex vivo platelet function testing is crucial for understanding the pharmacodynamics of prasugrel and its metabolites, evaluating their efficacy, and assessing patient response to therapy.
These application notes provide detailed protocols for key ex vivo platelet function assays used to evaluate the effects of prasugrel metabolites, along with summarized quantitative data from relevant studies.
Key Prasugrel Metabolites
-
Prasugrel Active Metabolite (PAM; R-138727): The primary active compound responsible for the antiplatelet effect of prasugrel.[5] It irreversibly binds to the P2Y12 receptor.[1]
-
Prasugrel Intermediate Metabolite (PIM; R-95913): An inactive intermediate in the conversion of prasugrel to its active form.[5] Some studies suggest it may have an antagonistic role on the action of the active metabolite.[5]
P2Y12 Signaling Pathway and Prasugrel's Mechanism of Action
The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that, upon binding ADP, initiates a signaling cascade that leads to platelet activation and aggregation.[6][7] Prasugrel's active metabolite, R-138727, irreversibly blocks this receptor, thereby inhibiting these downstream effects.[1][7]
Caption: P2Y12 signaling cascade and the inhibitory action of Prasugrel's active metabolite.
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Workflow for Light Transmission Aggregometry (LTA).
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180).
-
PRP and PPP Preparation:
-
Incubation with Metabolites:
-
LTA Measurement:
-
Data Analysis: Determine the maximal platelet aggregation (MPA) from the aggregation curve. Calculate the percent inhibition of platelet aggregation (IPA) relative to the vehicle control.
VerifyNow® P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation.[11] It reports results in P2Y12 Reaction Units (PRU).[11]
Caption: Workflow for the VerifyNow P2Y12 Assay.
-
Blood Collection: Collect whole blood in a 3.2% sodium citrate Greiner tube, ensuring it is filled to the proper level.[12]
-
Sample Handling: Maintain the sample at room temperature and analyze within 4 hours of collection.[13] Do not use a pneumatic tube system for transport.[12]
-
In Vitro Addition of Metabolites (if applicable): Add the desired concentration of Prasugrel metabolite to the whole blood and incubate as required by the experimental design.
-
Assay Procedure:
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantification of specific cell surface markers, providing insights into the level of platelet activation. Key markers for assessing P2Y12 inhibition include P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor.[14][15]
Caption: Workflow for Flow Cytometry Analysis of Platelet Activation Markers.
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Incubation and Stimulation:
-
Pre-incubate whole blood or PRP with the Prasugrel metabolite or vehicle control.
-
Stimulate the platelets with an agonist, typically ADP (e.g., 20 µM), for a defined period.[15] An unstimulated control should also be prepared.
-
-
Antibody Staining:
-
Add fluorescently conjugated monoclonal antibodies specific for platelet activation markers. Commonly used antibodies include:
-
A platelet-specific marker, such as anti-CD41a, is often included to identify the platelet population.[17]
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation: Fix the samples with a solution such as 1% paraformaldehyde.
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Identify the platelet population by its characteristic forward and side scatter properties and/or positive staining for a platelet-specific marker.
-
Quantify the percentage of platelets positive for the activation markers and/or the mean fluorescence intensity.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Prasugrel and its metabolites from various ex vivo studies.
Table 1: Inhibition of Platelet Aggregation (IPA) by Prasugrel Active Metabolite (R-138727) using LTA
| Study Reference | Prasugrel Metabolite Concentration | Agonist (ADP) | Inhibition of Platelet Aggregation (IPA) |
| Brandt et al. (2008)[4] | 60 mg loading dose in vivo | 20 µM | Median time to ≥20% IPA: 30 min |
| Brandt et al. (2008)[4] | 60 mg loading dose in vivo | 20 µM | Maximum IPA: 78.8% ± 9.2% |
| Jakubowski et al. (2008)[3] | 60 mg loading dose in vivo | 20 µM | Mean IPA at 30 min: 54% |
| Jakubowski et al. (2008)[3] | 60 mg loading dose in vivo | 20 µM | Mean IPA at 1 hour: 82% |
| Jakubowski et al. (2008)[3] | 60 mg loading dose in vivo | 20 µM | Mean IPA at 2 hours: 91% |
Table 2: Platelet Reactivity Measured by VerifyNow P2Y12 Assay
| Study Reference | Treatment | Time Point | P2Y12 Reaction Units (PRU) |
| Gurbel et al. (2010)[18] | 60 mg Prasugrel loading dose | 2 hours post-dose | Drastic reduction from baseline |
| Gurbel et al. (2010)[18] | 60 mg Prasugrel loading dose | 6 hours post-dose | Further reduction from 2 hours |
| Varenhorst et al. (2009)[19] | 60 mg Prasugrel loading dose | - | Significant dose- and time-dependent inhibition |
Table 3: Effect of Prasugrel on Platelet Activation Markers (Flow Cytometry)
| Study Reference | Treatment | Marker | Observation |
| Wagner et al. (2016)[15] | Prasugrel 5 mg | ADP-stimulated P-selectin | Significant reduction in both very elderly and non-elderly patients (p < 0.01 and p < 0.001, respectively) |
| Wagner et al. (2016)[15] | Prasugrel 5 mg | ADP-stimulated activated GPIIb/IIIa | Significant reduction in both very elderly and non-elderly patients (p < 0.01 and p < 0.05, respectively) |
| Payne et al. (2007)[20] | R-138727 | Thrombo-inflammatory markers | Rapid, potent, and consistent inhibition |
Conclusion
The ex vivo testing of platelet function is a powerful tool for elucidating the pharmacodynamic properties of Prasugrel and its metabolites. Light Transmission Aggregometry, the VerifyNow P2Y12 assay, and flow cytometry provide complementary information on the extent of P2Y12 receptor inhibition and its downstream effects on platelet activation. The protocols and data presented in these application notes serve as a comprehensive resource for researchers and drug development professionals working with this important antiplatelet agent. Adherence to standardized protocols is essential for obtaining reliable and reproducible results.
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prasugrel Metabolites Inhibit Neutrophil Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the VerifyNow point of care assay to assess the pharmacodynamic effects of loading and maintenance dose regimens of prasugrel and ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Prasugrel 5 mg inhibits platelet P-selectin and GPIIb-IIIa expression in very elderly and non elderly: results from the GENERATIONS trial, a pharmacodynamic study in stable CAD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Platelet function normalization after a prasugrel loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of P2Y(12) inhibition with the point-of-care device VerifyNow P2Y12 in patients treated with prasugrel or clopidogrel coadministered with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing matrix effects in the bioanalysis of Prasugrel-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Prasugrel-d4. The focus is on addressing and mitigating matrix effects to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of Prasugrel's active metabolite (R-138727) necessary before LC-MS/MS analysis?
A1: The active metabolite of Prasugrel (B1678051), R-138727, contains a thiol group, which is highly unstable and prone to oxidation. To ensure the stability of the metabolite during sample processing and storage, derivatization is essential.[1] Common derivatizing agents include N-ethylmaleimide and 2-bromo-3'-methoxyacetophenone.[1][2] This step stabilizes the analyte, allowing for reproducible and accurate quantification.
Q2: What are the primary causes of matrix effects in the bioanalysis of Prasugrel-d4 from plasma?
A2: The primary cause of matrix effects in plasma samples is the presence of endogenous components, particularly phospholipids (B1166683).[3] These molecules can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement. This interference can significantly impact the accuracy and precision of the analytical method.
Q3: How can I assess the presence and magnitude of matrix effects in my Prasugrel-d4 assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify the regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Prasugrel-d4 solution is infused into the mass spectrometer after the analytical column. When a blank, extracted matrix sample is injected, any suppression or enhancement of the constant signal at specific retention times indicates the presence of matrix effects.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method for quantifying matrix effects.[4] It involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.[4]
-
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like Prasugrel-d4?
A4: A SIL-IS is crucial for compensating for matrix effects. Since Prasugrel-d4 is chemically identical to the analyte, it will experience similar extraction recovery and ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Issue 1: High variability in replicate injections of the same sample.
-
Possible Cause: Inconsistent matrix effects across the analytical run. This could be due to insufficient sample cleanup, leading to the co-elution of interfering phospholipids.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Switch from a simple method like protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[3][5]
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to better separate the analyte from the matrix components causing interference.
-
Check for Phospholipid Elution: Monitor for characteristic phospholipid ions in your MS/MS method to identify the retention time window where they elute and adjust your chromatography accordingly.
-
Issue 2: Poor recovery of Prasugrel-d4.
-
Possible Cause: The chosen sample preparation method may not be optimal for extracting the derivatized analyte from the plasma matrix.
-
Troubleshooting Steps:
-
Re-evaluate Extraction Solvent (for LLE): Test different organic solvents with varying polarities to find the one that provides the best recovery for the derivatized Prasugrel metabolite.
-
Optimize SPE Protocol: Experiment with different sorbent types (e.g., C18, mixed-mode) and adjust the pH of the loading, washing, and elution solutions to improve analyte retention and subsequent elution.
-
Ensure Complete Derivatization: Incomplete derivatization can lead to the presence of the unstable, underivatized metabolite, which may not be efficiently extracted. Verify the derivatization reaction conditions (reagent concentration, reaction time, and temperature).
-
Issue 3: Significant ion suppression is observed.
-
Possible Cause: Co-elution of high concentrations of phospholipids or other endogenous matrix components.
-
Troubleshooting Steps:
-
Implement a More Effective Sample Cleanup: As detailed in Issue 1, moving to SPE or LLE is highly recommended.[6]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with the mobile phase can reduce the concentration of interfering components, thereby minimizing matrix effects.
-
Adjust Chromatographic Separation: Increase the separation efficiency to resolve the analyte peak from the region of ion suppression.
-
Data Presentation
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for different techniques in the bioanalysis of Prasugrel's active metabolite.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Efficacy in Removing Phospholipids | Expected Matrix Effect | Throughput |
| Protein Precipitation (PPT) | > 90% | Low | High potential for ion suppression | High |
| Liquid-Liquid Extraction (LLE) | 90.1% - 104.1%[2] | Moderate to High | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | ~85% (for similar compounds)[6] | High | Low | Moderate to High (with automation) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of Prasugrel's active metabolite (R-138727) in human plasma.[2]
-
Sample Pre-treatment: To 500 µL of human plasma, add the internal standard (Prasugrel-d4) and the derivatizing agent (N-ethylmaleimide). Vortex to mix.
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex for 10 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol that can be optimized for the analysis of the derivatized Prasugrel active metabolite.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated and derivatized plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
This is a rapid but less clean sample preparation method.
-
Sample Aliquoting: To 100 µL of plasma containing the internal standard, add the derivatizing agent.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and inject it directly into the LC-MS/MS system or after evaporation and reconstitution.
Visualizations
Caption: Experimental workflow for Prasugrel-d4 bioanalysis.
Caption: Troubleshooting logic for Prasugrel-d4 bioanalysis.
References
- 1. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Stability of Prasugrel's Active Metabolite
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the active metabolite of Prasugrel (B1678051) (R-138727). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vitro instability of this thiol-containing compound.
I. Understanding the Instability of Prasugrel's Active Metabolite
Prasugrel is a prodrug that undergoes a two-step metabolic activation to form its pharmacologically active metabolite, R-138727. This metabolite contains a reactive thiol group, which is essential for its antiplatelet activity but also renders it highly unstable in vitro.[1][2] This inherent instability can lead to significant challenges in obtaining accurate and reproducible results in experimental settings.
Metabolic Activation Pathway of Prasugrel
The conversion of prasugrel to its active form involves initial hydrolysis by esterases to an inactive intermediate thiolactone (R-95913), followed by oxidation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to the active metabolite R-138727.[3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of the active metabolite in plasma/blood samples. | Rapid degradation of the thiol group post-collection. | Immediate derivatization: The most critical step is to stabilize the active metabolite immediately after sample collection. Derivatization with an alkylating agent is essential to form a stable thioether conjugate.[5][6][7] |
| High variability in replicate measurements. | Inconsistent sample handling and processing times. | Standardize workflow: Ensure that all samples are processed with consistent timing between collection, derivatization, and analysis. Keep samples on ice throughout the process. |
| Incomplete derivatization reaction. | Optimize derivatization: Verify the concentration and freshness of the derivatizing agent. Ensure proper mixing and incubation time as per the protocol. | |
| Poor chromatographic peak shape (fronting, tailing, or splitting). | Issues with the LC-MS/MS method. | Method optimization: Check mobile phase composition and pH. Ensure the analytical column is appropriate and in good condition. Refer to LC-MS/MS troubleshooting guides for common issues.[8][9] |
| Matrix effects from the biological sample. | Sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the plasma or blood matrix. | |
| Loss of analyte during sample storage. | Inadequate storage conditions. | Proper storage: After derivatization, store samples at -20°C or lower. The derivatized metabolite has been shown to be stable in human plasma for at least 3 months at -20°C.[10] |
III. Frequently Asked Questions (FAQs)
Q1: Why is the active metabolite of prasugrel so unstable in vitro?
A1: The active metabolite, R-138727, contains a free thiol (-SH) group.[1] Thiols are susceptible to oxidation, leading to the formation of disulfides and other degradation products, which diminishes the concentration of the active compound available for analysis.
Q2: What is derivatization and why is it necessary?
A2: Derivatization is a chemical reaction that converts a compound into a more stable and easily detectable derivative. For prasugrel's active metabolite, derivatization with an alkylating agent blocks the reactive thiol group, forming a stable thioether bond. This is crucial for preventing degradation during sample handling, storage, and analysis.[5][7]
Q3: What are the recommended derivatizing agents?
A3: The two most commonly cited derivatizing agents are:
-
2-bromo-3'-methoxyacetophenone: This is a widely used reagent for the stabilization of prasugrel's active metabolite in blood and plasma samples.[5][6][7]
-
N-ethylmaleimide (NEM): NEM is another effective alkylating agent for thiol groups and has been successfully used to stabilize R-138727 for bioanalysis.[10][11]
Q4: What is the general procedure for sample collection and derivatization?
A4: The key is to perform the derivatization immediately after blood collection.
-
Collect the blood sample in a tube containing an appropriate anticoagulant (see Q5).
-
Immediately add a solution of the derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone or N-ethylmaleimide) to the whole blood or plasma.
-
Vortex the sample to ensure thorough mixing.
-
Proceed with your sample processing protocol (e.g., protein precipitation, extraction).
Q5: Does the choice of anticoagulant in blood collection tubes affect the stability of the active metabolite?
A5: While specific studies on the effect of different anticoagulants on the stability of underivatized R-138727 are not extensively detailed in the provided search results, EDTA is a commonly used anticoagulant in published methods.[12] It is crucial to be consistent with the choice of anticoagulant throughout a study to avoid variability. For metabolomics studies in general, the choice of anticoagulant can influence the results, so it is a critical parameter to control.[13][14][15]
Q6: At what temperature should I store my samples?
A6: Before derivatization, samples should be kept on ice to minimize degradation. After derivatization, the stabilized metabolite is stable in human plasma for at least 3 months when stored at -20°C.[10] For long-term storage, -70°C or -80°C is generally recommended for biological samples.
Q7: Are there any alternatives to derivatization for stabilizing the active metabolite?
A7: The current literature strongly emphasizes derivatization as the essential method for stabilizing the active metabolite of prasugrel for in vitro analysis. While general strategies for stabilizing drug molecules in biological samples include temperature and pH control, for thiol-containing compounds like R-138727, covalent modification through derivatization is the most effective and widely accepted approach.[16]
IV. Experimental Protocols and Data
A. Derivatization Protocols
Protocol 1: Derivatization with 2-bromo-3'-methoxyacetophenone
This protocol is a general guideline based on literature. Researchers should optimize concentrations and incubation times for their specific experimental setup.
-
Reagent Preparation: Prepare a stock solution of 2-bromo-3'-methoxyacetophenone in a suitable organic solvent (e.g., acetonitrile).
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Derivatization: Immediately after collection, add a precise volume of the 2-bromo-3'-methoxyacetophenone solution to the blood or plasma sample.
-
Mixing: Vortex the sample vigorously for approximately 30 seconds to ensure complete mixing.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 15-30 minutes).
-
Sample Processing: Following incubation, proceed with protein precipitation (e.g., with acetonitrile (B52724) or methanol) and subsequent extraction steps for LC-MS/MS analysis.
Protocol 2: Derivatization with N-ethylmaleimide (NEM)
This protocol is a general guideline. Optimization is recommended.
-
Reagent Preparation: Prepare a fresh solution of N-ethylmaleimide in a buffer or organic solvent.
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant.
-
Immediate Derivatization: Add the NEM solution to the blood or plasma sample immediately upon collection.
-
Mixing: Vortex thoroughly.
-
Incubation: Incubate at room temperature for a specified time to ensure complete reaction.
-
Sample Processing: Proceed with your standard sample preparation workflow for LC-MS/MS analysis.
B. Quantitative Stability Data
The following table summarizes the stability of prasugrel's active metabolite (R-138727) and its derivatized form based on available literature. It is important to note that specific degradation rates can vary depending on the experimental conditions.
| Analyte | Matrix | Storage Condition | Stability | Reference |
| Derivatized R-138727 | Human Plasma | -20°C | Stable for at least 3 months | [10] |
| Inactive Metabolites | Human Plasma | Room Temperature | Stable for 3.5 hours | [6] |
| Human Plasma | Freeze-thaw (3 cycles at -20°C and -70°C) | Stable | [6] |
Note: Quantitative data on the degradation kinetics (e.g., half-life) of the underivatized active metabolite in various in vitro conditions are not extensively detailed in the provided search results, underscoring the critical need for immediate derivatization.
V. Signaling Pathway and Logical Relationships
The active metabolite of prasugrel, R-138727, exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on platelets. This action blocks the binding of adenosine (B11128) diphosphate (B83284) (ADP), a key signaling molecule in platelet activation and aggregation.
References
- 1. au.edu.sy [au.edu.sy]
- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unina.it [iris.unina.it]
- 5. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 16. researchgate.net [researchgate.net]
Troubleshooting low signal intensity of Prasugrel-d4 in LC-MS
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low signal intensity issues encountered during the LC-MS analysis of Prasugrel-d4.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for Prasugrel-d4 in LC-MS/MS?
Low signal intensity for Prasugrel-d4 can originate from issues related to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1] The most common culprits include:
-
Sample-Related Issues: Analyte instability or degradation, improper storage, low concentration, inefficient sample extraction, and ion suppression from the biological matrix.[1][2]
-
LC System Issues: Suboptimal chromatographic conditions leading to poor peak shape (broadening or tailing), leaks in the system causing inconsistent flow, or a degraded column.[1][3]
-
MS System Issues: A contaminated ion source, incorrect MS settings (e.g., ionization voltage, gas flows, temperatures), or in-source fragmentation of the Prasugrel-d4 molecule.[4][5][6]
Q2: My Prasugrel-d4 signal is weak or absent, but the non-labeled Prasugrel (B1678051) analyte signal seems acceptable. What should I investigate first?
This scenario points towards a problem specific to the deuterated internal standard. Key areas to investigate are:
-
Stability and Purity of the Standard: Verify the expiration date and storage conditions of your Prasugrel-d4 stock solution. Deuterated standards can be susceptible to back-exchange, where deuterium (B1214612) atoms are replaced with hydrogen, especially under certain pH or storage conditions.[7] Prepare a fresh stock solution from the neat material to rule out degradation.
-
Isotopic Contribution: Check for any contribution of the Prasugrel-d4 standard to the non-labeled analyte's mass transition. While unlikely to cause low signal in the d4 channel, it's a crucial check for quantitative accuracy.[2]
-
Differential Matrix Effects: Although a stable isotope-labeled standard should co-elute and experience similar matrix effects as the analyte, slight chromatographic shifts can cause them to be affected differently by co-eluting matrix components.[7]
Q3: How critical is the stability of Prasugrel-d4, and what are the optimal storage and handling conditions?
The stability of Prasugrel and its deuterated analog is critical. Prasugrel is known to be susceptible to hydrolysis and oxidation.[8][9][10] Its active metabolite, which is often the target of analysis, contains a thiol group that is highly unstable and requires derivatization immediately after blood collection to ensure stability during processing and storage.[11][12][13]
Recommended Practices:
-
Storage: Store Prasugrel-d4 neat material and stock solutions as recommended by the manufacturer, typically in a locked, well-ventilated area under cool and dry conditions.[14] For solutions, storage at -20°C or lower is common.[15]
-
Solution Preparation: Prepare solutions in a high-purity solvent (e.g., acetonitrile (B52724) or methanol). Avoid storing solutions in acidic or basic media for extended periods to prevent degradation or potential back-exchange of deuterium.[16]
-
Working Solutions: Prepare fresh working solutions daily or as determined by stability tests. Solution stability at ambient temperature should be verified; one study found Prasugrel to be stable for 24 hours.[8]
Q4: How can I determine if ion suppression from my sample matrix is the cause of low signal?
Ion suppression occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte, reducing its signal.[1] A post-extraction spike experiment is the standard method to evaluate this.
Experimental Approach:
-
Extract a blank matrix sample (e.g., plasma without the analyte or internal standard).
-
Spike the extracted blank matrix with a known concentration of Prasugrel-d4 (Set A).
-
Prepare a standard solution of Prasugrel-d4 at the same concentration in the mobile phase or reconstitution solvent (Set B).
-
Analyze both sets by LC-MS. A significantly lower signal intensity in Set A compared to Set B indicates the presence of ion suppression.
Q5: What is "in-source fragmentation" and could it be reducing my Prasugrel-d4 precursor ion signal?
In-source fragmentation (ISF), also known as source-induced dissociation (SID), is the breakdown of an analyte within the ion source before it reaches the mass analyzer's collision cell.[6] This process is influenced by parameters like the declustering potential (or fragmentor voltage) and the ion source temperature.[6] If ISF occurs, the intensity of your target precursor ion (the intact Prasugrel-d4 molecule) will decrease, as it is being converted into fragment ions. This can be mistaken for low overall signal intensity if you are only monitoring the precursor ion.[17] To mitigate this, try reducing the declustering potential/fragmentor voltage and optimizing the source temperature.[6]
Section 2: Systematic Troubleshooting Guides
This section provides a logical workflow to diagnose and resolve low signal intensity.
Guide 1: Initial System Diagnosis
The first step is to systematically determine whether the issue lies with the mass spectrometer, the liquid chromatograph, or the sample itself. An infusion analysis is the most effective way to isolate the MS system.[1]
Caption: Systematic workflow for diagnosing low signal intensity.
Guide 2: Optimizing Mass Spectrometer Parameters
MS parameters directly control the efficiency of ion generation, transmission, and detection. Incorrect settings are a frequent cause of poor signal.
Caption: Key MS parameters affecting signal intensity.
Section 3: Data & Experimental Protocols
Data Tables
The following tables provide recommended starting parameters for Prasugrel analysis, compiled from various methods.[8][13][15][18][19][20][21] Optimization is required for your specific instrumentation and sample type.
Table 1: Recommended Starting LC Parameters for Prasugrel-d4 Analysis
| Parameter | Recommended Setting | Notes |
| Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | A shorter column (e.g., 50 mm) can be used for faster run times.[15] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) or 0.05M Ammonium Acetate (pH 4.5) in Water | Acidic pH improves peak shape and ionization efficiency.[15][19] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is commonly used.[15][19] |
| Gradient | Isocratic or Gradient | An isocratic method of 50:50 (A:B) or 40:60 (A:B) is a good starting point.[15][19] |
| Flow Rate | 0.6 - 1.0 mL/min | Adjust based on column dimensions and desired run time.[18][19] |
| Column Temp | 30 - 45 °C | Elevated temperature can improve peak shape and reduce viscosity.[8][21] |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
Table 2: Recommended Starting MS Parameters for Prasugrel-d4 Analysis
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Positive Electrospray (ESI+) | Prasugrel and its metabolites ionize well in positive mode.[11][18] |
| Scan Type | Multiple Reaction Monitoring (MRM) | For quantitative analysis, monitor the specific precursor > product ion transition for Prasugrel-d4. |
| Capillary Voltage | 3000 - 4500 V | Optimize for maximum stable signal. |
| Drying Gas Temp | 300 - 400 °C | Optimize to ensure efficient desolvation without causing thermal degradation. |
| Nebulizer Gas | 30 - 50 psi | Optimize for a stable spray. |
| Declustering Potential | 50 - 100 V | A critical parameter. Start low and increase incrementally to maximize precursor signal without inducing significant in-source fragmentation. |
Experimental Protocols
Protocol 1: LC-MS System Suitability Test
Objective: To verify the performance of the LC-MS system before running samples.
Procedure:
-
Prepare a standard solution of Prasugrel-d4 at a mid-range concentration (e.g., 50 ng/mL) in the mobile phase.
-
Make five replicate injections of this standard.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should be <15%.
-
Retention Time Stability: The RSD of the retention time should be <2%.
-
Peak Shape: Assess tailing factor and peak width. The tailing factor should ideally be between 0.9 and 1.5.
-
-
If the system fails these criteria, perform maintenance such as flushing the system, changing the column, or cleaning the ion source before proceeding.
Protocol 2: Assessing Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
Procedure:
-
Prepare Set A (Neat Solution): Spike a known amount of Prasugrel-d4 into the mobile phase or reconstitution solvent.
-
Prepare Set B (Post-Extraction Spike): Obtain a blank biological matrix (e.g., plasma). Perform the complete sample preparation/extraction procedure. Spike the same amount of Prasugrel-d4 as in Set A into the final, extracted sample.
-
Prepare Set C (Pre-Extraction Spike): Spike the same amount of Prasugrel-d4 into a blank matrix sample before starting the extraction procedure. This set is used to determine recovery.[2]
-
Analyze all three sets (n=3-5 replicates per set).
-
Calculate Matrix Effect (%):
-
Matrix Effect = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (%):
-
Recovery = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. benchchem.com [benchchem.com]
- 8. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sds.edqm.eu [sds.edqm.eu]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. au.edu.sy [au.edu.sy]
Technical Support Center: High-Throughput Screening of Prasugrel Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening of Prasugrel (B1678051) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is sample stabilization critical for the analysis of Prasugrel's active metabolite?
Prasugrel is a prodrug that is converted in the body to its pharmacologically active metabolite, R-138727.[1][2] This active metabolite contains a thiol group, which is highly reactive and unstable in biological matrices like plasma.[2] To prevent its degradation and ensure accurate quantification, immediate derivatization of the thiol group is essential upon blood collection.[3][4] This stabilization step is crucial for reliable pharmacokinetic and bioequivalence studies.
Q2: What are the common derivatizing agents used for Prasugrel's active metabolite?
Commonly used derivatizing agents to stabilize the active metabolite's thiol group include N-ethyl maleimide (B117702) (NEM) and 2-bromo-3'-methoxyacetophenone.[2][4] These agents react with the thiol group to form a stable derivative that can be readily analyzed by LC-MS/MS.
Q3: What are the key metabolites of Prasugrel that should be monitored?
In addition to the active metabolite (R-138727), it is often important to monitor its inactive metabolites to fully understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The main inactive metabolites include R-95913 (a thiolactone), R-106583 (an S-methylated derivative), and R-119251 (a cysteine conjugate).[3]
Q4: What type of analytical technique is most suitable for the high-throughput screening of Prasugrel metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of Prasugrel metabolites in biological matrices.[1][3][5] This method offers high sensitivity, selectivity, and speed, which are essential for high-throughput screening.
Q5: Are there any known drug-drug interactions that can affect Prasugrel metabolism?
The conversion of Prasugrel to its active metabolite is mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6. Co-administration of strong inhibitors or inducers of these enzymes could potentially alter the plasma concentrations of the active metabolite, affecting its efficacy.
Experimental Workflows and Metabolic Pathway
Prasugrel Metabolism Signaling Pathway
Caption: Metabolic activation of Prasugrel to its active form and subsequent inactivation.
High-Throughput Screening Experimental Workflow
Caption: A typical workflow for the high-throughput analysis of Prasugrel metabolites.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Signal for Active Metabolite | - Incomplete Derivatization: The derivatizing agent was not added immediately after blood collection, or the reaction was incomplete. - Degradation of Active Metabolite: Improper sample handling and storage (e.g., exposure to room temperature for extended periods). - Poor Extraction Recovery: The extraction method is not optimized for the derivatized metabolite. | - Strict Adherence to Protocol: Ensure the derivatizing agent is added to the blood collection tubes immediately. Optimize derivatization reaction time and temperature. - Maintain Cold Chain: Process samples on ice and store plasma at -20°C or lower. The derivatized active metabolite is reported to be stable in human plasma for 3 months at -20°C.[2] - Method Optimization: Evaluate different extraction solvents or solid-phase extraction (SPE) cartridges to improve recovery. A liquid-liquid extraction technique has been shown to be effective.[2] |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) | - Column Overload: Injecting too much sample onto the column. - Inappropriate Sample Solvent: The solvent used to dissolve the extracted sample is stronger than the initial mobile phase. - Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase. - Secondary Interactions: The analyte may be interacting with active sites on the column packing material. | - Dilute the Sample: Inject a smaller volume or dilute the sample to see if the peak shape improves. - Solvent Matching: Reconstitute the final extract in a solvent that is the same as or weaker than the initial mobile phase. - Column Maintenance: Use a guard column and flush the analytical column regularly with a strong solvent. If the problem persists, replace the column. - Mobile Phase Modification: Adjust the pH of the mobile phase or add a competing agent to minimize secondary interactions. |
| High Variability in Results (Poor Precision) | - Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization. - Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of the analyte, leading to inconsistent results between samples. - Instrument Instability: Fluctuations in the LC or MS system. | - Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available. - Improve Sample Cleanup: Employ a more rigorous extraction method (e.g., SPE) to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. - System Suitability Tests: Perform regular system suitability tests to ensure the instrument is performing optimally. |
| Low Recovery of Metabolites | - Suboptimal Extraction Conditions: The pH of the extraction solvent or the choice of organic solvent may not be ideal. - Analyte Adsorption: The metabolites may adsorb to the surface of collection tubes or other labware. | - Optimize Extraction: Adjust the pH of the sample and test different extraction solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) or SPE sorbents. - Use Silanized Glassware: If adsorption is suspected, use silanized glassware or low-adsorption polypropylene (B1209903) tubes. |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods used in the analysis of Prasugrel metabolites.
Table 1: Method Validation Parameters for Prasugrel's Active Metabolite (R-138727)
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.5 - 250 ng/mL | [4] |
| 1.0 - 500.12 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |
| 1.0 ng/mL | [2] | |
| Accuracy | -7.00% to 5.98% | [4] |
| Precision (CV%) | 0.98% to 3.39% | [4] |
| Mean Recovery | 90.1% to 104.1% | [2] |
Table 2: Method Validation Parameters for Prasugrel's Inactive Metabolites
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [4] |
| Accuracy | -10.5% to 12.5% | [4] |
| Precision (CV%) | 2.4% to 6.6% | [4] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
-
Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Derivatization: Within 30 seconds of collection, add a solution of the derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone in acetonitrile) to the blood sample to stabilize the active metabolite.[3]
-
Plasma Separation: Gently mix the sample and then centrifuge at approximately 2800 rpm for 15 minutes at 4°C to separate the plasma.[3]
-
Storage: Transfer the plasma to labeled polypropylene tubes and store at -20°C or colder until analysis. The derivatized analyte has been shown to be stable for at least 3 months at -20°C.[2]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled analog of the derivatized metabolite or a structurally similar compound like trandolapril) to each plasma sample.[2]
-
Extraction:
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture of solvents).
-
Vortex the mixture for a specified time (e.g., 5-10 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm).[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0).[2] A gradient or isocratic elution can be used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the derivatized Prasugrel metabolites and the internal standard.
References
- 1. au.edu.sy [au.edu.sy]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of deuterated Prasugrel
Welcome to the technical support center for the synthesis of deuterated Prasugrel (B1678051). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the isotopic labeling of this potent antiplatelet agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for introducing deuterium (B1214612) into the Prasugrel molecule?
A1: Deuterium can be incorporated into the Prasugrel structure through two main strategies:
-
Deuterated Starting Materials: Utilizing key intermediates that are already deuterated. For Prasugrel, this could involve the synthesis of deuterated 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone or deuterated 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
-
Deuterium Exchange Reactions: Performing hydrogen-deuterium exchange reactions on the final Prasugrel molecule or its precursors. This is often achieved using a deuterium source like D₂O or deuterated solvents in the presence of a catalyst.
Q2: Which positions on the Prasugrel molecule are most susceptible to deuterium exchange?
A2: Protons on carbon atoms adjacent to carbonyl groups or aromatic rings can be more susceptible to exchange under certain conditions. For Prasugrel, the methylene (B1212753) hydrogens on the tetrahydrothienopyridine ring system could be potential sites for exchange. However, targeted synthesis with deuterated precursors generally offers better control over the position and level of deuteration.
Q3: How can I determine the isotopic enrichment and purity of my deuterated Prasugrel?
A3: A combination of analytical techniques is essential for characterizing your deuterated product:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to determine the mass of the deuterated molecule and calculate the isotopic enrichment by analyzing the distribution of isotopic peaks.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools. ¹H NMR can show the reduction in signal intensity at the deuterated positions, while ²H NMR directly detects the deuterium nuclei, confirming their location in the molecule.[3][4] Quantitative NMR methods can also be used to determine isotopic abundance.[3]
Q4: What are the common impurities that can arise during the synthesis of deuterated Prasugrel?
A4: Besides the standard impurities found in Prasugrel synthesis[5], the synthesis of the deuterated analogue can introduce isotopic impurities. These include under-deuterated species (containing fewer deuterium atoms than desired) and over-deuterated species (containing more deuterium atoms than desired). These isotopic mixtures can be challenging to separate using standard purification techniques.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Deuterium Incorporation | - Inefficient deuterium source or exchange conditions.- Back-exchange with protic solvents or moisture during workup. | - Use a higher isotopic purity deuterium source.- Increase reaction time or temperature for exchange reactions.- Employ a stronger catalyst for H-D exchange.- Use deuterated solvents for extraction and purification steps to minimize back-exchange. |
| Incomplete Reaction or Low Yield | - Steric hindrance from deuterated starting materials.- Altered reaction kinetics due to the kinetic isotope effect.[6] | - Optimize reaction conditions (temperature, catalyst, reaction time) specifically for the deuterated substrates.- Consider using more reactive reagents or a different synthetic route. |
| Difficulty in Purifying Deuterated Prasugrel | - Co-elution of isotopic isomers during chromatography.- Similar physical properties of deuterated and non-deuterated compounds. | - Employ high-resolution chromatographic techniques such as preparative HPLC or SFC.- If possible, crystallize the final product to potentially separate isomers based on slight differences in crystal packing.- Utilize analytical techniques like LC-MS/MS for accurate quantification of isotopic purity in mixed fractions.[7][8] |
| Ambiguous Analytical Results (NMR/MS) | - Complex spectra due to the presence of multiple deuterated species.- Overlapping signals in ¹H NMR. | - Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in signal assignment.- Perform ²H NMR for direct detection of deuterium.- For MS, use high-resolution instruments to resolve isotopic peaks and consider fragmentation analysis to confirm the location of deuterium. |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Prasugrel via Deuterated Intermediate
This protocol assumes the availability of deuterated 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (d-BrCFP). The deuteration pattern of d-BrCFP will determine the final deuteration site in Prasugrel.
Step 1: Condensation
-
To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1 equivalent) in acetonitrile (B52724), add anhydrous potassium carbonate (2.2 equivalents) at 0-5 °C.[5]
-
Add a solution of deuterated 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (d-BrCFP) (0.8 equivalents) in acetonitrile dropwise at 0-5 °C.[5]
-
Stir the reaction mixture for 4-6 hours at 0-5 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter the solid salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the deuterated desacetyl Prasugrel intermediate.
Step 2: Acetylation
-
Dissolve the crude deuterated desacetyl Prasugrel from Step 1 in a mixture of toluene (B28343) and acetic acid under a nitrogen atmosphere.
-
Slowly add acetyl chloride (excess) to the reaction mixture at 20 ±2 °C.[9]
-
Stir the reaction for 12-16 hours at 20 ±2 °C.[9]
-
Quench the reaction by carefully adding it to a 30% sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and then water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain deuterated Prasugrel.
Protocol 2: Hydrogen-Deuterium Exchange on a Prasugrel Precursor
This protocol outlines a general approach for deuterium exchange on an appropriate precursor.
Step 1: Deuterium Exchange
-
Dissolve the precursor molecule (e.g., 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) in a deuterated solvent such as D₂O or CH₃OD.
-
Add a suitable catalyst for H-D exchange (e.g., a base like NaOD or an acid like D₂SO₄).
-
Heat the reaction mixture under reflux and monitor the deuterium incorporation by ²H NMR or MS analysis of aliquots.
-
Upon reaching the desired level of deuteration, cool the reaction mixture.
-
Neutralize the catalyst carefully.
-
Extract the deuterated precursor with an appropriate organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
Step 2: Conversion to Deuterated Prasugrel
-
Utilize the deuterated precursor obtained in Step 1 in the standard synthetic route for Prasugrel, following a procedure similar to Protocol 1.
Quantitative Data Summary
The following table summarizes hypothetical comparative data for the synthesis of deuterated Prasugrel versus its non-deuterated counterpart. Note: This data is illustrative to highlight potential differences and should be experimentally determined.
| Parameter | Standard Prasugrel Synthesis | Deuterated Prasugrel Synthesis (Illustrative) | Analytical Method |
| Overall Yield | 75-85% | 60-75% | Gravimetric |
| Purity (by HPLC) | >99.5% | >99.0% | HPLC-UV[10] |
| Isotopic Enrichment | N/A | >98% | HR-MS, ²H NMR[1][3] |
| Major Impurity | Desacetyl Prasugrel (<0.15%)[5] | Desacetyl Prasugrel (<0.20%), Under-deuterated species (<1.5%) | LC-MS |
| Reaction Time (Acetylation) | 12-16 hours[9] | 16-24 hours | TLC/LC-MS monitoring |
Visualizations
Experimental Workflow for Deuterated Prasugrel Synthesis
Caption: Workflow for the synthesis of deuterated Prasugrel.
Troubleshooting Logic for Low Deuterium Incorporation
Caption: Troubleshooting low deuterium incorporation.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 10. au.edu.sy [au.edu.sy]
Resolving isomeric interferences in Prasugrel metabolite analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the bioanalysis of Prasugrel (B1678051) and its metabolites, with a specific focus on resolving isomeric interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric interferences in the analysis of Prasugrel's active metabolite?
A1: The primary challenge involves the stereoisomers of the pharmacologically active metabolite, R-138727. Prasugrel's metabolism is stereoselective, producing four distinct stereoisomers because the active metabolite has two chiral centers.[1][2] These are typically grouped into two pairs of enantiomers: (R,S)/(R,R) and (S,R)/(S,S).[2] The (R,R) and (R,S) isomers are the most pharmacologically potent and constitute approximately 84% of the active metabolite found in human plasma.[1][2] The (S,R) and (S,S) isomers are less potent and make up the remaining 16%.[1] Accurate quantification requires chromatographic separation of these isomers.
Q2: Why is the active metabolite R-138727 unstable, and what is the required stabilization procedure?
A2: The active metabolite R-138727 contains a reactive thiol group, which makes it unstable in biological samples.[3][4] To ensure its stability during sample processing and storage, the metabolite must be stabilized immediately after blood collection through derivatization.[5][6] This is a critical step for accurate and reproducible quantification.
Q3: What are the common derivatization agents used for stabilizing the active metabolite of Prasugrel?
A3: The most common and essential method for stabilizing the active metabolite is derivatization of its thiol group. Published methods successfully use agents like 2-bromo-3'-methoxyacetophenone[1][5][6] or N-ethyl maleimide (B117702) (NEM)[3][4] immediately after sample collection.
Q4: What analytical technique is best suited for quantifying Prasugrel's metabolites and resolving its isomers?
A4: Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[1][7] A chiral chromatographic method is essential to separate the four stereoisomers of the active metabolite, R-138727.[1] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for quantification in complex biological matrices like human plasma.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Prasugrel metabolites.
Issue 1: Poor or No Chromatographic Resolution of R-138727 Stereoisomers
Possible Causes & Solutions
-
Incorrect Column: Standard reverse-phase columns (e.g., C18) will not separate stereoisomers. You must use a chiral column specifically designed for this purpose.
-
Suboptimal Mobile Phase: The choice of mobile phase, including organic modifiers and additives, is critical in chiral separations. Systematically optimize the mobile phase composition and gradient. Refer to chiral column manufacturer guidelines and published literature for starting conditions.
-
Temperature Fluctuations: Column temperature can significantly impact chiral separations. Ensure a stable column temperature using a column oven. Experiment with different temperatures (e.g., 25°C to 40°C) to improve resolution.
-
Flow Rate: The flow rate affects the time analytes spend interacting with the chiral stationary phase. Optimize the flow rate to find the best balance between resolution and run time.
Issue 2: Low or No Signal for the Active Metabolite (R-138727)
Possible Causes & Solutions
-
Metabolite Degradation: This is the most common cause. The thiol group of R-138727 is highly unstable.
-
Inefficient Extraction: The analyte may be lost during sample preparation.
-
Action: Validate your extraction procedure (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) for recovery. Ensure the pH and solvent choices are optimal for the derivatized metabolite.
-
-
Incorrect MS/MS Parameters: The mass spectrometer may not be properly tuned for the derivatized analyte.
-
Ion Suppression (Matrix Effect): Components from the plasma matrix can co-elute with the analyte and suppress its ionization.
-
Action: Improve sample clean-up to remove interfering matrix components.[10] Adjusting the chromatographic method to move the analyte's retention time away from highly suppressed regions can also be effective.
-
Logical Troubleshooting Workflow
Experimental Protocols & Data
Representative Bioanalytical Method Parameters
The following protocol is a summary based on published, validated LC-MS/MS methods for Prasugrel metabolites.[3][4][5][9]
-
Blood Collection & Stabilization:
-
Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately centrifuge to obtain plasma.
-
Transfer plasma to a new tube and immediately add a derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide solution) to stabilize the active metabolite R-138727.
-
-
Sample Preparation (Extraction):
-
Chromatographic Separation:
-
Column: A chiral column is required for isomer separation. For general quantification of the derivatized active metabolite or inactive metabolites, a standard reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is used.[3][4]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[3][4]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Prasugrel Metabolism & Analysis Workflow
Quantitative Method Validation Data
The tables below summarize performance characteristics from validated bioanalytical assays reported in the literature.
Table 1: Active Metabolite (R-138727) Assay Performance
| Parameter | Method 1[5][6] | Method 2[9] |
|---|---|---|
| Linear Range | 0.5 - 250 ng/mL | 0.2 - 120 ng/mL |
| LLOQ | 0.5 ng/mL | 0.2 ng/mL |
| Inter-batch Accuracy | -7.00% to 5.98% | 95.2% to 102.2% |
| Inter-batch Precision | 0.98% to 3.39% | 3.9% to 9.6% |
| Derivatizing Agent | 2-bromo-3'-methoxyacetophenone | Not Specified |
| Extraction Method | Not Specified | Solid Phase Extraction |
Table 2: Inactive Metabolites Assay Performance
| Parameter | Method Details[5][6] |
|---|---|
| Linear Range | 1 - 500 ng/mL |
| LLOQ | 1 ng/mL |
| Inter-day Accuracy | -10.5% to 12.5% |
| Inter-day Precision | 2.4% to 6.6% |
| Analytes | Three inactive metabolites |
| Extraction Method | Not Specified |
References
- 1. Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. au.edu.sy [au.edu.sy]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Pharmacokinetics of Prasugrel and its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the antiplatelet agent prasugrel (B1678051) and its primary active metabolite, R-138727. While direct comparative in vivo pharmacokinetic data for a deuterated (d4) metabolite of prasugrel is not available in published literature as it is not a therapeutic agent, this guide will elucidate the crucial role of deuterated metabolites as internal standards in the experimental determination of prasugrel's pharmacokinetics.
Executive Summary
Prasugrel is a prodrug that undergoes rapid and extensive metabolism to form its pharmacologically active metabolite, R-138727. This conversion is a key determinant of its antiplatelet effect. The pharmacokinetic properties of prasugrel and R-138727 are distinct, with the parent drug having a very short half-life and the active metabolite demonstrating a longer duration of action. Deuterated metabolites, such as d4-labeled versions of prasugrel or its metabolites, are synthesized for use as internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of the target analytes in biological matrices.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for prasugrel and its active metabolite, R-138727, in humans.
| Parameter | Prasugrel (Parent Drug) | R-138727 (Active Metabolite) | Reference |
| Time to Peak Plasma Concentration (Tmax) | Not typically measured due to rapid conversion | ~0.5 hours | [1][2] |
| Maximum Plasma Concentration (Cmax) | Not typically measured | Varies with dose (e.g., ~594 ng·hr/mL for 60 mg dose) | [3] |
| Area Under the Curve (AUC) | Not typically measured | Varies with dose | [3] |
| Elimination Half-life (t½) | Very short | ~7.4 hours (range 2-15 hours) | [2] |
| Protein Binding | Not specified | ~98% (to human serum albumin) | [4] |
| Route of Elimination | Metabolized | ~68% excreted in urine and ~27% in feces as inactive metabolites | [4] |
Metabolic Pathway of Prasugrel
Prasugrel's bioactivation involves a two-step metabolic process to generate the active metabolite R-138727, which irreversibly inhibits the P2Y12 receptor on platelets.
Caption: Metabolic activation pathway of prasugrel.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through clinical studies involving healthy volunteers or patient populations. Below is a generalized experimental protocol for such a study.
Objective: To determine the pharmacokinetic profile of prasugrel's active metabolite (R-138727) following oral administration of prasugrel.
Methodology:
-
Study Design: An open-label, single-dose or multiple-dose study in a cohort of subjects.
-
Dosing: Administration of a single oral dose of prasugrel (e.g., 60 mg loading dose).
-
Blood Sampling: Serial blood samples are collected from subjects at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5][6]
-
Sample Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis using LC-MS/MS:
-
Internal Standard: A known concentration of a deuterated internal standard (e.g., d4-prasugrel active metabolite) is added to each plasma sample. The use of a stable isotope-labeled internal standard is critical for correcting for any variability in sample processing and instrument response.
-
Extraction: The active metabolite and the internal standard are extracted from the plasma matrix using techniques like protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the analyte of interest from other plasma components.
-
Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer for detection and quantification. The instrument is set to monitor specific mass transitions for both the active metabolite and the deuterated internal standard.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data for R-138727 are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the bioanalysis of prasugrel's active metabolite in plasma samples.
Caption: Workflow for pharmacokinetic analysis of prasugrel's active metabolite.
Conclusion
The pharmacokinetic profile of prasugrel is characterized by its rapid conversion to the active metabolite R-138727, which is responsible for its potent antiplatelet effects. Understanding the distinct pharmacokinetic parameters of the parent drug and its active metabolite is essential for drug development and clinical application. The use of deuterated metabolites as internal standards is a cornerstone of the bioanalytical methods employed to accurately characterize the pharmacokinetics of prasugrel, ensuring the reliability of the data that informs dosing regimens and therapeutic guidelines.
References
- 1. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evaluation of the Pharmacokinetics and Pharmacodynamics of Prasugrel in Japanese Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods for Prasugrel's Active Metabolite Utilizing a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the precision and reliability of bioanalytical methods are paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of validated analytical methods for the quantification of Prasugrel's active metabolite (R-138727) in human plasma. We will explore the performance of existing methods that utilize alternative internal standards and highlight the significant advantages of employing a deuterated internal standard, such as Prasugrel (B1678051) metabolite-d4.
Prasugrel, a prodrug, is converted in the body to its pharmacologically active metabolite, R-138727. This active metabolite is unstable due to the presence of a thiol group, necessitating a derivatization step to ensure its stability during sample processing and analysis. The choice of the internal standard is another critical factor that significantly influences the robustness and accuracy of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus compensating for any variability. A stable isotope-labeled internal standard, like Prasugrel metabolite-d4, is considered the gold standard for quantitative bioanalysis using mass spectrometry.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key validation parameters of different LC-MS/MS methods developed for the quantification of Prasugrel's active metabolite. While a specific published method using this compound as an internal standard is not available in the public domain, we present the data for methods using alternative internal standards and contrast it with the expected performance of a method employing a deuterated internal standard.
Table 1: Performance Comparison of Analytical Methods for Prasugrel Active Metabolite
| Parameter | Method A (with Trandolapril as IS) | Method B (with Emtricitabine as IS) | Hypothetical Method C (with this compound as IS) |
| Internal Standard | Trandolapril | Emtricitabine | This compound |
| Derivatizing Agent | N-ethyl maleimide[1][2] | Not Specified in available abstracts | N-ethyl maleimide (B117702) or 2-bromo-3'-methoxyacetophenone |
| Linearity Range | 1.0 - 500.12 ng/mL[1][2] | 0.2 - 120 ng/mL[3][4] | Expected to be wide and consistent |
| Correlation Coefficient (r²) | 0.9958[1][2] | > 0.99 (based on precision data) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] | 0.2 ng/mL[3][4] | Expected to be low (≤ 0.2 ng/mL) |
| Mean Recovery (%) | 90.1 - 104.1[1][2] | Not Specified in available abstracts | High and consistent (close to 100%) |
| Accuracy (%) | Within ±15% of nominal values | 95.2 - 102.2[3][4] | Expected to be within ±15% (or better) of nominal values |
| Precision (CV %) | Inter-batch precision not specified | Intra- and Inter-batch: 3.9 - 9.6[3][4] | Expected to be low (<15%) |
Table 2: Detailed Validation Data for Method A (Trandolapril as IS) [1][2]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) |
| Prasugrel Active Metabolite (R-138727) | 1.0 - 500.12 | 1 | 90.1 - 104.1 |
Table 3: Detailed Validation Data for Method B (Emtricitabine as IS) [3][4]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV %) |
| Prasugrel Active Metabolite (R-138727) | 0.2 - 120 | 0.2 | 95.2 - 102.2 | 3.9 - 9.6 |
The use of a deuterated internal standard like this compound is anticipated to provide superior performance, particularly in terms of minimizing variability in extraction recovery and compensating for matrix effects, leading to enhanced accuracy and precision.
Experimental Protocols
A robust and reliable bioanalytical method for Prasugrel's active metabolite involves several key steps. Below are detailed methodologies for the crucial stages of the analysis.
Sample Preparation and Derivatization
Due to the instability of the thiol group in the active metabolite R-138727, immediate derivatization after blood collection is essential.
-
Method 1: Derivatization with N-ethyl maleimide [1][2]
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately add a solution of N-ethyl maleimide to the blood sample to stabilize the active metabolite.
-
Centrifuge the sample to separate the plasma.
-
The plasma sample is then ready for extraction.
-
-
Method 2: Derivatization with 2-bromo-3'-methoxyacetophenone [5]
-
This derivatization is also performed immediately after blood collection to ensure the stability of the metabolite during sample processing and storage.[5]
-
Extraction
-
Liquid-Liquid Extraction (LLE) [1][2]
-
To the plasma sample, add the internal standard solution (e.g., Trandolapril).
-
Add an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) [3][4]
-
Condition a suitable SPE cartridge.
-
Load the plasma sample (containing the derivatized analyte and internal standard, e.g., Emtricitabine) onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
LC-MS/MS Conditions
The chromatographic separation is typically performed on a C18 reverse-phase column. The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.
-
Example Chromatographic Conditions [1][2]
-
Column: Hypurity C18, 5 µm (50 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a 50:50 (v/v) ratio
-
Flow Rate: Isocratic elution
-
Injection Volume: Appropriate for the instrument sensitivity
-
Run Time: Approximately 3.7 minutes
-
-
Mass Spectrometry Detection:
-
The specific precursor and product ion transitions for the derivatized Prasugrel active metabolite and the internal standard are monitored.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the bioanalytical method validation of Prasugrel's active metabolite.
Caption: Experimental workflow for the bioanalysis of Prasugrel's active metabolite.
Signaling Pathway and Logical Relationships
While a signaling pathway is more relevant to the drug's mechanism of action, the logical relationship in choosing an internal standard is crucial for method validation. The following diagram illustrates why a deuterated internal standard is the preferred choice.
Caption: Logical flow for selecting an optimal internal standard in bioanalysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Prasugrel vs. Clopidogrel: A Comparative Analysis of Active Metabolite Generation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficiency of active metabolite generation for two prominent antiplatelet thienopyridine drugs: prasugrel (B1678051) and clopidogrel (B1663587). The clinical efficacy of these prodrugs is directly dependent on their conversion to active metabolites, which irreversibly inhibit the P2Y12 receptor on platelets. This comparison is supported by experimental data on their pharmacokinetic profiles and detailed methodologies for their quantification.
Executive Summary
Prasugrel demonstrates a more efficient and consistent generation of its active metabolite compared to clopidogrel.[1][2][3] This increased efficiency is attributed to a more streamlined metabolic activation pathway that is less susceptible to genetic polymorphisms of cytochrome P450 (CYP) enzymes.[4] Consequently, prasugrel administration leads to a faster onset of action and greater, more predictable platelet inhibition.[3][5]
Quantitative Comparison of Active Metabolite Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters for the active metabolites of prasugrel and clopidogrel, highlighting the differences in their generation efficiency.
| Pharmacokinetic Parameter | Prasugrel Active Metabolite | Clopidogrel Active Metabolite | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~1.0 hour | [1][5] |
| Peak Plasma Concentration (Cmax) | Significantly Higher | Lower | [1][6] |
| Area Under the Curve (AUC) | Significantly Higher | Lower | [1][6] |
Metabolic Activation Pathways
The generation of the active thiol-containing metabolite for both prasugrel and clopidogrel is a multi-step process. However, the enzymatic pathways and their efficiencies differ significantly.
Clopidogrel Metabolism
Clopidogrel undergoes a two-step oxidative metabolism primarily in the liver to generate its active metabolite. A significant portion, around 85%, of the absorbed clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, limiting the amount available for activation. The activation that does occur is highly dependent on CYP enzymes, particularly CYP2C19.[7][8]
Prasugrel Metabolism
Prasugrel's metabolic activation is a more efficient two-step process. The initial hydrolysis is rapidly catalyzed by esterases, primarily human carboxylesterase 2 (hCE2), in the intestine and liver to form an intermediate thiolactone. This intermediate is then oxidized in a single CYP-dependent step to the active metabolite. This pathway is less reliant on the polymorphic CYP2C19 enzyme.[7][8]
Experimental Protocols
Quantification of Active Metabolites by LC-MS/MS
The quantification of the thiol-containing active metabolites of prasugrel and clopidogrel in plasma is challenging due to their instability. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for accurate measurement.[9][10]
1. Sample Collection and Stabilization:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediate stabilization of the active metabolite is crucial. This is achieved by adding a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone, which forms a stable thioether derivative.[9][10]
2. Sample Preparation:
-
Plasma is separated by centrifugation.
-
Protein precipitation or solid-phase extraction (SPE) is performed to remove interfering substances.[10]
-
An internal standard, a stable isotope-labeled analog of the derivatized active metabolite, is added to the samples to ensure accuracy and precision.[10]
3. LC-MS/MS Analysis:
-
The extracted and derivatized samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved using a reverse-phase C18 column.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions of the derivatized active metabolite and the internal standard.
Assessment of Platelet Inhibition
The pharmacodynamic effect of prasugrel and clopidogrel is assessed by measuring the level of platelet inhibition.
1. Light Transmission Aggregometry (LTA):
-
This is the historical gold standard for assessing platelet function.
-
Platelet-rich plasma (PRP) is prepared from blood samples.
-
A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP.
-
The change in light transmission through the PRP is measured as platelets aggregate. The maximum platelet aggregation (MPA) is determined.[3]
2. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay:
-
This flow cytometry-based assay measures the phosphorylation status of VASP, a protein involved in the P2Y12 signaling pathway.
-
The level of VASP phosphorylation is expressed as a Platelet Reactivity Index (PRI). A lower PRI indicates greater P2Y12 receptor inhibition.[11][12]
Conclusion
The evidence strongly indicates that prasugrel's metabolic activation pathway is more efficient than that of clopidogrel, leading to higher and more rapid exposure to its active metabolite. This results in a more potent and consistent antiplatelet effect. For researchers and drug development professionals, understanding these fundamental pharmacokinetic and pharmacodynamic differences is critical for the design of new antiplatelet therapies and for the interpretation of clinical outcomes in patients receiving these agents. The provided experimental protocols offer a framework for the accurate quantification of these drugs' active metabolites and the assessment of their biological activity.
References
- 1. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, drug metabolism, and safety of prasugrel and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics following maintenance doses of prasugrel and clopidogrel in Chinese carriers of CYP2C19 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic assessment of platelet inhibition by prasugrel vs. clopidogrel in the TRITON-TIMI 38 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Bioequivalence Study Design for Prasugrel Utilizing Prasugrel-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the bioequivalence (BE) study of Prasugrel (B1678051), with a focus on the use of its deuterated internal standard, Prasugrel-d4. The following sections detail experimental protocols, present comparative data, and offer insights into best practices for designing and conducting a robust BE study for this critical antiplatelet agent.
Introduction to Prasugrel Bioequivalence Studies
Prasugrel is a prodrug that is rapidly metabolized to its active metabolite, R-138727, which is responsible for the drug's antiplatelet activity. Due to the transient nature of the parent compound in plasma, bioequivalence studies for Prasugrel formulations focus on the pharmacokinetic profile of R-138727. A critical component of the bioanalytical method for quantifying R-138727 in plasma is the use of an appropriate internal standard (IS) to ensure accuracy and precision. A stable isotope-labeled (SIL) internal standard, such as Prasugrel-d4, is considered the gold standard for LC-MS/MS-based bioanalysis.
Comparison of Internal Standards in Prasugrel Bioanalysis
The choice of internal standard is a critical decision in the development of a reliable bioanalytical method. For the analysis of Prasugrel's active metabolite, R-138727, both deuterated and non-deuterated (structural analog) internal standards have been employed.
Prasugrel-d4 (Deuterated Internal Standard): A stable isotope-labeled version of the analyte is the ideal internal standard.[1] It shares near-identical physicochemical properties with the analyte, leading to similar behavior during sample extraction, chromatography, and ionization.[1][2][3] This co-elution and similar ionization response effectively compensates for matrix effects and variability in the analytical process, resulting in higher data accuracy and precision.[4][5]
Alternative (Structural Analog) Internal Standards: In the absence of a deuterated standard, structurally similar compounds have been utilized. Published methods for Prasugrel bioanalysis have employed internal standards such as Trandolapril and Emtricitabine.[6] While these can yield acceptable results, they may not perfectly mimic the behavior of the analyte, potentially leading to less effective compensation for matrix effects and other sources of variability.[5]
The following table summarizes the key differences and performance characteristics when using Prasugrel-d4 versus alternative internal standards.
| Feature | Prasugrel-d4 (Deuterated IS) | Alternative Structural Analogs (e.g., Trandolapril, Emtricitabine) |
| Chemical Structure | Identical to the analyte, with deuterium (B1214612) atoms replacing hydrogen atoms. | Structurally similar but not identical to the analyte. |
| Chromatographic Retention Time | Co-elutes with the analyte.[1] | May have a different retention time than the analyte. |
| Ionization Efficiency | Nearly identical to the analyte.[1] | May differ from the analyte, leading to differential matrix effects. |
| Compensation for Matrix Effects | Excellent, due to similar behavior in the ion source.[2][5] | Variable, may not fully compensate for ion suppression or enhancement. |
| Accuracy and Precision | Generally higher due to better correction for variability.[4] | Can be acceptable, but may be more susceptible to variability. |
| Regulatory Acceptance | Preferred by regulatory agencies like the FDA and EMA for its reliability.[2] | Acceptable if properly validated, but may face more scrutiny. |
| Cost and Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Protocols
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following section details a recommended protocol for the quantification of Prasugrel's active metabolite (R-138727) in human plasma using Prasugrel-d4 as the internal standard, alongside a comparative protocol using a structural analog.
Recommended Protocol: LC-MS/MS Analysis with Prasugrel-d4
This protocol represents the gold standard for Prasugrel bioequivalence studies, ensuring the highest level of data integrity.
3.1.1. Sample Preparation and Derivatization
The active metabolite of Prasugrel, R-138727, contains a thiol group that is unstable and prone to oxidation. Therefore, immediate derivatization after blood collection is crucial for its stabilization.[7]
-
Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., K2EDTA).
-
Stabilization/Derivatization: Immediately after collection, add a solution of a derivatizing agent to the blood sample. A commonly used agent is 2-bromo-3'-methoxyacetophenone.[7] Another option is N-ethyl maleimide.[6][8]
-
Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.
-
Internal Standard Spiking: Add a known concentration of Prasugrel-d4 solution to an aliquot of the plasma sample.
-
Extraction:
-
Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up the sample and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): An alternative extraction method that has also been successfully used.[8]
-
3.1.2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for the derivatized R-138727 and derivatized Prasugrel-d4 would be optimized for maximum sensitivity and specificity.
-
3.1.3. Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra-day and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Alternative Protocol: LC-MS/MS Analysis with a Structural Analog IS
This protocol outlines the use of a structural analog, such as Trandolapril, as the internal standard.
3.2.1. Sample Preparation and Derivatization
The sample collection, stabilization, and derivatization steps are identical to the protocol using Prasugrel-d4.
-
Internal Standard Spiking: Add a known concentration of the structural analog internal standard (e.g., Trandolapril) solution to an aliquot of the plasma sample.
-
Extraction: Proceed with either SPE or LLE as described previously.
3.2.2. LC-MS/MS Parameters
The LC conditions will be similar, but the MS/MS parameters will need to be optimized for the specific structural analog internal standard used. The MRM transitions for the derivatized R-138727 and the internal standard will be monitored.
3.2.3. Method Validation
The same validation parameters as outlined for the Prasugrel-d4 method must be thoroughly assessed. Particular attention should be paid to the evaluation of matrix effects, as the structural analog may not track the analyte's behavior as closely as a deuterated standard.
Visualization of Experimental Workflows and Signaling Pathways
Bioanalytical Workflow for Prasugrel BE Study
The following diagram illustrates the key steps in the bioanalytical workflow for a Prasugrel bioequivalence study.
Caption: Bioanalytical workflow for Prasugrel bioequivalence studies.
Prasugrel Metabolism and Mechanism of Action
This diagram illustrates the metabolic activation of Prasugrel and its mechanism of action on the P2Y12 receptor.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Prasugrel-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in bioanalytical methods is paramount. When quantifying prasugrel (B1678051), a potent antiplatelet agent, the choice of an internal standard is a critical determinant of data reliability. While various compounds have been employed, the use of a stable isotope-labeled (SIL) internal standard, such as prasugrel-d4 (B1165227), represents the gold standard. This guide provides a comprehensive comparison of the theoretical advantages of prasugrel-d4 and the performance of alternative internal standards, supported by available experimental data.
Performance Comparison: Prasugrel-d4 (Theoretical) vs. Alternative Internal Standards
The following tables summarize the performance characteristics of published bioanalytical methods for prasugrel's active metabolite (R-138727) using commonly cited alternative internal standards. This data provides a benchmark against which the expected performance of prasugrel-d4 can be compared.
| Validation Parameter | Prasugrel-d4 (Expected) | Trandolapril [1][2] | Emtricitabine [3] |
| Linearity (r²) | >0.99 | 0.9958 | Not Specified |
| Lower Limit of Quantification (LLOQ) | Expected to be low and consistent | 1 ng/mL | 0.2 ng/mL |
| Accuracy (% Bias) | Expected to be within ±15% | Within ±15% (implied) | 95.2% to 102.2% |
| Precision (% RSD) | Expected to be <15% | Not explicitly stated | 3.9% to 9.6% |
| Recovery (%) | Expected to be consistent and similar to analyte | 90.1% to 104.1% for analyte | Not Specified |
| Matrix Effect | Expected to be minimal and compensated | No significant matrix effect observed | Not Specified |
Table 1: Performance Data for Prasugrel Active Metabolite (R-138727) Analysis using Different Internal Standards
Experimental Protocols
The successful application of an internal standard is intrinsically linked to a robust experimental protocol. Below are generalized methodologies employed in the quantification of prasugrel's active metabolite.
Method Using Trandolapril as Internal Standard[1][2]
-
Sample Preparation: The active metabolite of prasugrel (R-138727), a thiol-containing compound, requires stabilization. This is achieved by derivatization with N-ethyl maleimide (B117702) in human plasma. Following derivatization, the analyte and the internal standard (trandolapril) are extracted using a liquid-liquid extraction technique.
-
Chromatography: A Hypurity C18 column (50 mm × 4.6 mm, 5 µm) is used for chromatographic separation.
-
Mobile Phase: The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0).
-
Detection: Detection is performed using a tandem mass spectrometer.
Method Using Emtricitabine as Internal Standard[3]
-
Sample Preparation: The prasugrel active metabolite and the internal standard (emtricitabine) are extracted from human plasma via solid-phase extraction.
-
Chromatography: A reverse-phase C18 column is utilized for separation.
-
Mobile Phase: An isocratic elution mode is employed with an unspecified mobile phase.
-
Detection: Quantification is carried out using a LC-MS/MS system in the multiple reaction monitoring (MRM) mode. The specific ion transitions monitored are m/z 498.3→206.0 for the prasugrel active metabolite and m/z 248.2→130.1 for the internal standard, emtricitabine.[3]
Visualizing the Workflow and Rationale
To better illustrate the processes and logical underpinnings of these bioanalytical methods, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard, such as prasugrel-d4, is the universally accepted best practice in quantitative LC-MS bioanalysis. This is due to its ability to mimic the analyte throughout the analytical process, thereby providing the most accurate and precise correction for experimental variability. While direct experimental data for prasugrel-d4 is not prevalent in the literature, the presented data for alternative internal standards demonstrates that acceptable results can be obtained. However, for the highest level of data integrity in pharmacokinetic and other critical studies, the adoption of a stable isotope-labeled internal standard like prasugrel-d4 is strongly recommended. Its use is anticipated to yield superior accuracy and precision, ensuring the robustness and reliability of the bioanalytical method.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Prasugrel Metabolite-d4
Key Safety Information
The hazard profile of Prasugrel metabolite-d4 should be considered similar to that of Prasugrel. Prasugrel is known to be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][3]
| Hazard Classification | Description | Primary Route of Exposure | Target Organs |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Ingestion | Blood[4] |
| Specific Target Organ Toxicity (Repeated Exposure) (Category 1) | Causes damage to organs through prolonged or repeated exposure.[2] | Inhalation, Ingestion, Skin Contact | Organs (unspecified)[2] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | Toxic to aquatic life with long lasting effects.[1] | Environmental Release | Aquatic ecosystems |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following equipment should be utilized:
| PPE Category | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or chemical goggles. | Must be worn at all times in the laboratory. A face shield may be required for splash hazards.[5] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5] |
| Skin & Body Protection | Laboratory coat. | A standard lab coat should be worn. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[5] |
Operational and Disposal Plans
A structured approach to handling and disposal is essential for safety and compliance.
Experimental Workflow and Handling Protocol
The following diagram and protocol outline the standard procedure for handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Put on all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Clearly label all containers.
-
-
Handling:
-
All handling of this compound, especially weighing and preparing solutions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[5]
-
Collect all such waste in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.
-
Ensure that the waste container is properly labeled with the contents and associated hazards.
-
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[5] |
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
